N-Palmitoyl glutamine
Description
Properties
IUPAC Name |
(2S)-5-amino-2-(hexadecanoylamino)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(25)23-18(21(26)27)16-17-19(22)24/h18H,2-17H2,1H3,(H2,22,24)(H,23,25)(H,26,27)/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXYSRAVPMMHKU-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401314078 | |
| Record name | N-Palmitoyl-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401314078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58725-34-1 | |
| Record name | N-Palmitoyl-L-glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58725-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Palmitoyl-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401314078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biological Function and Metabolic Significance of N-Palmitoyl Glutamine: A Comprehensive Technical Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Systems Biology, Metabolomics, and Mitochondrial Bioenergetics
Executive Summary
The molecular underpinnings of cardiorespiratory fitness (CRF)—a critical integrative measure of cardiometabolic health and a powerful predictor of survival—have long been a black box in exercise physiology. Recent breakthroughs in high-resolution, non-targeted metabolomics have identified N-Palmitoyl glutamine (N-pal-gln) , a lipidated amino acid, as a primary molecular transducer of exercise-induced metabolic adaptation[1].
As a Senior Application Scientist specializing in metabolic phenotyping, I have designed this technical guide to deconstruct the biological function of N-pal-gln. This whitepaper synthesizes its chemical identity, its mechanistic role in mitochondrial bioenergetics, and the exact analytical workflows required to quantify and validate its effects in both clinical and in vitro models.
Chemical Identity and Structural Biology
N-Palmitoyl glutamine (IUPAC: (2S)-5-amino-2-(hexadecanoylamino)-5-oxopentanoic acid; PubChem CID: 52922071) belongs to the class of N-acyl amino acids (NAAs)[2]. It is formed by the conjugation of a 16-carbon saturated fatty acid (palmitic acid) to the alpha-amino group of L-glutamine.
-
Molecular Formula:
-
Molecular Weight: 384.6 g/mol [2]
-
Biophysical Properties: Due to its long hydrophobic acyl chain and polar glutamine headgroup, N-pal-gln is highly amphiphilic. This structural architecture allows it to readily form micelles and partition into lipid bilayers, which is critical for its subcellular localization and signaling capabilities[3].
Physiological Role: The Cardiorespiratory Fitness (CRF) Axis
Historically, small molecule metabolites were viewed merely as byproducts of cellular respiration. However, N-pal-gln acts as an active, exercise-stimulated signaling molecule.
In a landmark 2025/2026 study published in Circulation (Robbins et al.), non-targeted liquid chromatography-mass spectrometry (LC-MS) profiling of human plasma revealed that N-pal-gln has the strongest positive correlation with maximal oxygen uptake (
Key Clinical Findings:
-
Exercise Responsiveness: Plasma levels of N-pal-gln significantly increase following 20 weeks of supervised endurance training[1].
-
Mortality Inverse Correlation: In large population cohorts (Jackson Heart Study and MESA), higher basal levels of N-pal-gln are inversely associated with all-cause mortality (Hazard Ratios of 0.91 and 0.65, respectively)[4].
-
Systemic Integration: N-pal-gln serves as a systemic messenger, communicating energy demand from contracting skeletal muscle to systemic metabolic networks[5].
Mechanistic Action: Mitochondrial Biogenesis and Bioenergetics
To understand why N-pal-gln correlates with survival and fitness, we must examine its direct effects on cellular bioenergetics. Subcellular fractionation coupled with LC-MS reveals that N-pal-gln preferentially localizes to the mitochondria rather than the cytosol or nucleus[6].
Once in the mitochondria, N-pal-gln exerts two primary mechanistic effects:
-
Mitochondrial Biogenesis: Administration of N-pal-gln to C2C12 myotubes induces a dose-dependent increase in the mitochondrial DNA to nuclear DNA (mtDNA:nDNA) ratio[6]. This indicates the de novo synthesis of mitochondria, expanding the cellular capacity for oxidative phosphorylation.
-
Enhanced Mitochondrial Efficiency: N-pal-gln improves the phosphate-to-oxygen (P/O) ratio across a range of ADP concentrations[4]. By increasing the P/O ratio, mitochondria produce more ATP per unit of oxygen consumed, effectively increasing the thermodynamic efficiency of the electron transport chain.
Fig 1: Mechanistic pathway of exercise-induced N-pal-gln signaling and mitochondrial adaptation.
Quantitative Data Summary
The following table synthesizes the dose-dependent and clinical metrics associated with N-pal-gln, providing a clear reference for researchers designing in vitro dosing regimens or clinical biomarker panels.
| Metric / Assay | Experimental Condition | Observed Effect | Reference |
| mtDNA:nDNA Ratio | C2C12 Myotubes, 6.5 nM N-pal-gln | +15% increase in mitochondrial content (p=0.04) | Robbins et al., 2026[1] |
| mtDNA:nDNA Ratio | C2C12 Myotubes, 26 nM N-pal-gln | +20% increase in mitochondrial content (p=0.02) | Robbins et al., 2026[1] |
| Basal Respiration | C2C12 Myotubes, 26 nM N-pal-gln (3 days) | Significant increase in basal cellular respiration | Robbins et al., 2026[6] |
| Clinical | Human Plasma (HERITAGE cohort) | Strongest positive correlation ( | Robbins et al., 2026[1] |
| All-Cause Mortality | Human Plasma (MESA cohort) | Hazard Ratio = 0.65 (Inversely associated, p=0.028) | Robbins et al., 2026[4] |
Experimental Protocols & Workflows
To ensure scientific integrity and reproducibility, the following protocols outline the self-validating systems required to study N-pal-gln.
Protocol 1: LC-MS/MS Quantification of N-pal-gln in Plasma
Causality Check: Because lipidated amino acids can be susceptible to ex vivo enzymatic degradation or oxidation, immediate quenching of metabolism and cold extraction are mandatory.
-
Sample Collection: Collect whole blood in EDTA tubes. Centrifuge immediately at 4°C (2,500 x g for 15 min) to separate plasma. Aliquot and flash-freeze in liquid nitrogen.
-
Metabolite Extraction:
-
Transfer 50 µL of plasma to a microcentrifuge tube.
-
Add 200 µL of cold extraction solvent (Methanol:Acetonitrile:Water, 2:2:1 v/v/v) containing stable isotope-labeled internal standards.
-
Vortex for 30 seconds, then incubate at -20°C for 1 hour to precipitate proteins.
-
-
Centrifugation & Reconstitution: Centrifuge at 14,000 x g for 15 min at 4°C. Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 50 µL of LC starting mobile phase.
-
LC-MS/MS Analysis:
-
Inject 5 µL onto a C18 reversed-phase column (e.g., Waters ACQUITY BEH C18).
-
Run a gradient using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
-
Operate the mass spectrometer in positive electrospray ionization (+ESI) mode. Target the exact mass-to-charge ratio (m/z 385.3056)[1].
-
-
Validation: Confirm the peak retention time (approx. 3.69 min) and MS/MS fragmentation pattern against an authentic, synthetic N-palmitoyl glutamine standard[1].
Protocol 2: In Vitro Mitochondrial Bioenergetics (Seahorse XF Assay)
Causality Check: To isolate the effect of N-pal-gln on mitochondrial efficiency (P/O ratio) independently of whole-cell confounding factors, mitochondria must be isolated from treated myotubes prior to respirometry.
-
Cell Culture & Treatment: Differentiate C2C12 myoblasts into myotubes over 4 days. Treat cells with vehicle (control), 6.5 nM, or 26 nM N-pal-gln for 3-4 days[1].
-
Mitochondrial Isolation: Homogenize cells in cold mitochondrial isolation buffer (210 mM mannitol, 70 mM sucrose, 1 mM EGTA, 5 mM HEPES, pH 7.2). Centrifuge at 800 x g to remove nuclei/debris, then at 8,000 x g to pellet mitochondria.
-
Respirometry Setup: Seed isolated mitochondria into a Seahorse XF96 microplate. Provide complex I substrates (Pyruvate/Malate) or complex II substrates (Succinate/Rotenone).
-
ADP Titration: Inject titrations of ADP (0 to 100 µM) using the Seahorse flux analyzer.
-
Data Analysis: Calculate the Phosphate/Oxygen (P/O) ratio by dividing the moles of ATP produced (measured via parallel fluorometric ATP assays) by the moles of atomic oxygen consumed (measured by the Seahorse analyzer)[4].
Fig 2: Standardized LC-MS/MS workflow for the quantification and validation of N-pal-gln.
Future Directions in Drug Development
The discovery of N-pal-gln opens a new frontier in the development of "exercise mimetics." Because N-pal-gln administration in vitro directly stimulates mitochondrial biogenesis and efficiency without the upstream requirement of muscle contraction, it represents a highly attractive therapeutic candidate for metabolic disorders, sarcopenia, and heart failure.
Future pharmacological efforts will likely focus on:
-
Pharmacokinetics (PK): Determining the half-life and bioavailability of exogenous N-pal-gln in vivo.
-
Receptor/Target Identification: Utilizing photoaffinity-labeled N-pal-gln probes to pull down and identify its direct mitochondrial or cytosolic binding partners.
-
Enzymatic Regulation: Investigating enzymes like aminoacylase (e.g., PmAcy homologs in humans) that regulate the endogenous synthesis and degradation of N-acyl amino acids[7].
References
-
Robbins JM, Benson M, Verkerke ARP, et al. "N-Palmitoyl Glutamine Is a Candidate Mediator of Cardiorespiratory Fitness." Circulation, Nov 2025 (Epub) / Jan 2026 (Print). Source: AHA Journals. URL:[Link]
-
Robbins JM, et al. "N-palmitoyl glutamine is a candidate mediator of cardiorespiratory fitness - PMC." Source: National Institutes of Health (NIH). URL:[Link]
-
Robbins JM, et al. "N-Palmitoyl Glutamine Is a Candidate Mediator of Cardiorespiratory Fitness - PubMed." Source: PubMed (NIH). URL:[Link]
-
National Center for Biotechnology Information. "N-Palmitoyl glutamine | C21H40N2O4 | CID 52922071 - PubChem." Source: PubChem. URL:[Link]
-
Tebubio. "N-Palmitoyl-L-glutamine - 10 mg." Source: Tebubio. URL:[Link]
-
ResearchGate. "N-palmitoyl glutamine administration increases basal respiration and leads to increased mitochondrial content in C2C12 myotubes." Source: ResearchGate. URL:[Link]
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. N-Palmitoyl glutamine | C21H40N2O4 | CID 52922071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Palmitoyl-L-glutamine | Amino Acid Derivative | TargetMol [targetmol.com]
- 4. N-palmitoyl glutamine is a candidate mediator of cardiorespiratory fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Palmitoyl Glutamine Is a Candidate Mediator of Cardiorespiratory Fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tebubio.com [tebubio.com]
Thermodynamic Stability & Self-Assembly of N-Palmitoyl Glutamine Conjugates
This technical guide details the thermodynamic stability, self-assembly mechanisms, and characterization protocols for N-Palmitoyl Glutamine (N-Pal-Gln) conjugates. It is designed for researchers in drug delivery and supramolecular chemistry, moving beyond basic descriptions to provide actionable, field-proven technical insights.
A Technical Guide for Drug Development & Application Scientists
Executive Technical Summary
N-Palmitoyl Glutamine (N-Pal-Gln) is a lipidated amino acid conjugate (LAA) comprising a hexadecanoyl (C16) tail and a glutamine headgroup. Unlike simple surfactants, N-Pal-Gln exhibits complex phase behavior, transitioning from monomers to spherical micelles and, under specific conditions, to high-aspect-ratio nanofibers that form supramolecular hydrogels.
Its stability is governed by two distinct thermodynamic landscapes:
-
Chemical Stability: The resistance of the amide bonds to hydrolysis (pH/temperature dependent).
-
Physical (Colloidal) Stability: The thermodynamic equilibrium between monomers and self-assembled structures (micelles/fibrils), driven by the hydrophobic effect and stabilized by intermolecular hydrogen bonding.
Recent metabolomic studies have also identified endogenous N-Pal-Gln as a signaling lipid associated with mitochondrial biogenesis, elevating its importance from a mere excipient to a bioactive moiety.
Molecular Architecture & Physicochemical Basis
Structural Thermodynamics
The stability of N-Pal-Gln conjugates arises from the amphiphilic balance between the hydrophobic C16 tail and the hydrophilic glutamine headgroup.
-
The Hydrophobic Driver (C16 Tail): The palmitoyl chain provides the primary driving force for self-assembly. The transfer of the C16 chain from water to the micellar core yields a large positive entropy change (
) due to the release of structured water (hydrophobic effect). -
The Hydrogen-Bonding Stabilizer (Gln Head): Unlike Glutamate (Glu), Glutamine (Gln) possesses a terminal amide group (
) in its side chain. This allows N-Pal-Gln to form additional intermolecular hydrogen bonds (side-chain to side-chain) compared to N-Pal-Glu.-
Impact: This additional H-bonding network significantly increases the melting temperature (
) of the gel phase and lowers the Critical Gelation Concentration (CGC).
-
Chemical Stability Profile
While supramolecular assemblies are reversible, chemical degradation is irreversible.
-
Hydrolysis: The N-acyl amide bond is susceptible to hydrolysis at extreme pH (<4 or >10).
-
Cyclization: At acidic pH (<3), the glutamine headgroup can undergo intramolecular cyclization to form pyroglutamic acid , releasing the free fatty acid.
-
Storage: Data indicates N-Pal-Gln is stable at -80°C for 6 months or -20°C for 1 month .[1] Solutions should be aliquoted to avoid freeze-thaw cycles which disrupt the supramolecular order.
Thermodynamics of Self-Assembly
The formation of N-Pal-Gln micelles and hydrogels is a nucleation-dependent polymerization process.
Energetics of Micellization
The standard Gibbs free energy of micellization (
Where
Comparative Thermodynamics (Extrapolated): Based on homologous N-acyl amino acid series (C12 vs C16), we can estimate the thermodynamic parameters for N-Pal-Gln at 298 K:
| Parameter | Value (Est.) | Physical Interpretation |
| CMC | Extremely low CMC indicates high thermodynamic stability of the assembled state. | |
| Spontaneous assembly. Contribution is approx.[2] -3.0 kJ/mol per | ||
| Positive (Endothermic) | Micellization is entropy-driven at room temperature. | |
| Large Positive | Driven by water structure disruption (hydrophobic effect). |
Self-Assembly Pathway Diagram
The following diagram illustrates the energy landscape and transition states for N-Pal-Gln self-assembly.
Caption: Energy landscape of N-Pal-Gln self-assembly. The transition from micelle to fibril is often kinetically trapped but thermodynamically favored due to extensive H-bonding.
Experimental Characterization Protocols
To validate the thermodynamic stability of N-Pal-Gln conjugates, the following self-validating protocols are recommended.
Protocol A: Determination of CMC via Isothermal Titration Calorimetry (ITC)
This is the gold standard for measuring
-
Preparation: Prepare a 5 mM stock solution of N-Pal-Gln in phosphate buffer (pH 7.4). Degas for 10 mins.
-
Setup: Fill the ITC reference cell with buffer. Fill the sample cell with buffer.[5] Fill the syringe with the N-Pal-Gln stock.
-
Titration: Perform 25 injections of 10
L each at 25°C with 300s spacing between injections. -
Analysis:
-
The initial injections (surfactant < CMC) will show high heat of demicellization (endothermic).
-
Once the cell concentration exceeds CMC, the heat signal drops to the heat of dilution (near zero).
-
Calculation: The inflection point of the sigmoidal curve represents the CMC. Integration of the peaks yields
.
-
Protocol B: Gel-Sol Transition Temperature ( ) via DSC
Determines the thermal stability of the hydrogel network.
-
Gel Formation: Prepare a 1.0 wt% N-Pal-Gln hydrogel by heating to 80°C and cooling slowly to room temperature. Confirm gelation by vial inversion.
-
Loading: Load 20 mg of hydrogel into a hermetic aluminum DSC pan. Use an empty pan as reference.
-
Cycle:
-
Equilibrate at 5°C.
-
Ramp 5°C
90°C at 5°C/min (Heating run). -
Ramp 90°C
5°C at 5°C/min (Cooling run).
-
-
Interpretation: The endothermic peak on heating corresponds to the
(melting of the physical crosslinks). A sharp peak indicates a highly ordered crystalline-like packing within the fibers.
Protocol C: Rheological Recovery (Thixotropy)
Validates the "self-healing" capability, a hallmark of supramolecular stability.
-
Instrument: Rotational rheometer with parallel plate geometry (20 mm).
-
Strain Sweep: Determine the Linear Viscoelastic Region (LVR). Typically, strain < 1%.
-
Step-Strain Experiment:
-
Stage 1 (Rest): 0.1% strain, 1 Hz for 100s. (Measure
and ). -
Stage 2 (Destruction): 100% strain (high shear) for 60s. Network should collapse (
). -
Stage 3 (Recovery): 0.1% strain, 1 Hz for 300s.
-
-
Success Criteria: Immediate recovery of
to >80% of initial value within seconds confirms robust supramolecular stability.
Factors Influencing Stability
| Factor | Effect on N-Pal-Gln Stability | Mechanism |
| pH | High Sensitivity | At pH < 4, protonation of the C-terminal carboxyl reduces solubility, potentially precipitating the conjugate. At pH > 8, deprotonation increases repulsion, potentially disrupting gel networks (Sol state favored). |
| Ionic Strength | Stabilizing (Moderate) | Addition of salts (e.g., NaCl) screens electrostatic repulsion between carboxylates, promoting tighter packing and lower CMC (Salting-out effect). |
| Temperature | Phase Transition | Heating above Krafft temperature ( |
| Co-solvents | Destabilizing | Ethanol or DMSO interferes with hydrophobic packing, increasing CMC and preventing gelation. |
Workflow Visualization
The following diagram outlines the standard workflow for synthesizing and characterizing N-Pal-Gln for stability profiling.
Caption: Integrated workflow for the synthesis, verification, and thermodynamic profiling of N-Pal-Gln.
References
-
PubChem. N-Palmitoyl glutamine | C21H40N2O4 | CID 52922071.[6] National Library of Medicine. [Link]
-
Pestman, J. M., et al. (1999). Thermodynamics of Micellization of Nonionic Saccharide-Based N-Acyl-N-alkylaldosylamine. ACS Publications. [Link]
-
Restu, W. K., et al. (2017).[7] Palmitoylated amino acids as low-molecular-weight gelators for ionic liquids. ResearchGate. [Link]
-
Nayor, M., et al. (2026). N-palmitoyl glutamine is a candidate mediator of cardiorespiratory fitness. PubMed Central. [Link](Note: Date reflects recent indexing of metabolomic data).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. N-Palmitoyl glutamine | C21H40N2O4 | CID 52922071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Whitepaper: N-Palmitoyl Glutamine as a Bioactive Lipid Mediator
Unlocking the PM20D1-Regulated Mitochondrial Uncoupling Axis
Executive Summary
N-Palmitoyl glutamine (N-Pal-Gln) represents a distinct class of bioactive lipids known as N-acyl amino acids (NAAs). Unlike better-characterized endocannabinoids (e.g., anandamide) or anti-inflammatory mediators (e.g., palmitoylethanolamide), N-Pal-Gln functions primarily through a metabolic axis controlled by the secreted enzyme PM20D1 (Peptidase M20 Domain Containing 1) .
This technical guide synthesizes the current understanding of N-Pal-Gln, moving beyond basic structural definition to its functional role as an endogenous mitochondrial uncoupler. We provide actionable protocols for its chemical synthesis, analytical validation via LC-MS/MS, and mechanistic interrogation in metabolic disease models.
Part 1: Chemical & Biological Identity
Structural Characteristics
N-Pal-Gln is a conjugate of palmitic acid (C16:0) and the amino acid L-glutamine.[1][2] It belongs to the "lipoamine" family but is functionally distinct due to the glutamine headgroup, which confers specific solubility and transport properties compared to glycine or taurine conjugates.
-
Chemical Formula: C₂₁H₄₀N₂O₄
-
Molecular Weight: ~384.55 g/mol
-
Lipophilicity: Amphiphilic; capable of micelle formation and membrane insertion.
The PM20D1 Biosynthetic Axis
The physiological levels of N-Pal-Gln are tightly regulated by PM20D1, a bidirectional enzyme enriched in UCP1+ (brown/beige) adipocytes.[3][4] PM20D1 functions as a "synthetase/hydrolase switch":
-
Forward Reaction (Condensation): In the presence of high fatty acid substrates, PM20D1 catalyzes the condensation of Palmitate and Glutamine.
-
Reverse Reaction (Hydrolysis): PM20D1 hydrolyzes N-Pal-Gln back into its constituents, limiting its systemic bioactivity.
Technical Insight: Circulating albumin binds N-Pal-Gln, protecting it from enzymatic hydrolysis and facilitating transport to target tissues (liver, muscle, adipose).
Part 2: Mechanisms of Action
Mitochondrial Uncoupling (The Protonophore Model)
The primary validated mechanism of N-Pal-Gln is chemical uncoupling of the mitochondrial electron transport chain (ETC), independent of Uncoupling Protein 1 (UCP1).
-
Mechanism: N-Pal-Gln acts as a weak acid protonophore.
-
Entry: The protonated (neutral) form diffuses across the mitochondrial inner membrane (MIM).
-
Dissociation: Inside the alkaline matrix, it releases a proton (
), disrupting the proton gradient ( ). -
Exit: The anionic form is exported back to the intermembrane space (likely via anion carriers), where it is re-protonated to repeat the cycle.
-
-
Outcome: Respiration is dissociated from ATP synthesis, dissipating energy as heat (thermogenesis).
Emerging Pathway: Biogenesis & Efficiency
Recent data suggests a divergent role for N-Pal-Gln specifically in cardiorespiratory fitness.[4][5] Unlike broad uncouplers (e.g., FCCP) which can be toxic, physiological N-Pal-Gln may stimulate mitochondrial biogenesis and improve P/O ratios (phosphate-to-oxygen) in myocytes, suggesting a context-dependent signaling role beyond simple thermodynamic uncoupling.
Visualization: The PM20D1 & Uncoupling Pathway
Figure 1: The PM20D1 biosynthetic cycle and the mitochondrial protonophore mechanism of N-Palmitoyl Glutamine.
Part 3: Experimental Protocols
Chemical Synthesis of N-Palmitoyl Glutamine
Objective: Synthesize high-purity N-Pal-Gln for biological testing using a modified Schotten-Baumann reaction.
Reagents:
-
L-Glutamine (High purity)
-
Palmitoyl Chloride
-
Tetrahydrofuran (THF) - Anhydrous
-
Sodium Bicarbonate (
) -
Hydrochloric Acid (1N HCl)
-
Ethyl Acetate (EtOAc)
Protocol:
-
Preparation: Dissolve L-Glutamine (10 mmol) in 20 mL of 1N NaOH/saturated
(1:1 mix) at 0°C. Ensure complete dissolution. -
Acylation: Dissolve Palmitoyl Chloride (11 mmol, 1.1 eq) in 10 mL anhydrous THF. Add this solution dropwise to the aqueous glutamine solution over 30 minutes while stirring vigorously at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor pH; maintain > pH 8 by adding small aliquots of NaOH if necessary.
-
Workup:
-
Wash the alkaline solution with diethyl ether (
mL) to remove unreacted fatty acid chloride/neutral byproducts. -
Crucial Step: Acidify the aqueous layer carefully with 1N HCl to pH ~2-3. The N-Pal-Gln will precipitate or form an oil.
-
Extract the acidic aqueous layer with EtOAc (
mL).
-
-
Purification: Dry combined organic layers over
, filter, and concentrate in vacuo. Recrystallize from Acetone/Hexane or purify via silica flash chromatography (Gradient: Chloroform -> 10% MeOH/Chloroform).
Analytical Validation (LC-MS/MS)
Objective: Quantify N-Pal-Gln in biological matrices (plasma/tissue).
Instrument Parameters:
-
System: UHPLC coupled to Triple Quadrupole MS.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 30% B to 100% B over 8 mins.
MS/MS Transitions (ESI Negative Mode):
-
Note: Negative mode is preferred for the carboxylic acid moiety, though positive mode (amide) is possible.
-
Precursor Ion: [M-H]⁻ (
383.3) -
Product Ion (Quant):
255.2 (Palmitate fragment) -
Product Ion (Qual):
145.1 (Glutamine fragment loss)
Extraction Protocol (Targeted Lipidomics):
-
Homogenization: Tissue/Plasma + Internal Standard (e.g., N-heptadecanoyl glutamine).
-
Extraction: Perform Folch extraction (2:1 Chloroform:Methanol).
-
Phase Separation: Vortex, centrifuge. Collect lower organic phase.
-
Reconstitution: Dry under
gas and reconstitute in 1:1 MeOH:Water for injection.
Part 4: Therapeutic Potential & Data Summary
N-Pal-Gln occupies a unique therapeutic niche: Metabolic Uncoupling without Systemic Toxicity.
| Feature | N-Pal-Gln (Endogenous) | DNP (Synthetic Toxin) | PEA (Analgesic Analog) |
| Primary Target | Mitochondria (PM20D1 axis) | Mitochondria (Chemical) | PPAR- |
| Mechanism | Controlled Protonophore | Uncontrolled Protonophore | Nuclear Receptor Agonism |
| Metabolic Effect | Increased Energy Expenditure | Hyperthermia (Lethal risk) | Anti-inflammatory |
| Safety Profile | High (Enzymatically regulated) | Low (Narrow therapeutic index) | High |
Key Findings for Drug Development:
-
Obesity: Administration of N-Pal-Gln to diet-induced obese mice increases energy expenditure and reduces fat mass without altering food intake (Long et al., 2016).
-
Glucose Homeostasis: Improves glucose tolerance, likely via lipid sink mechanisms in adipose tissue.
-
Cardiorespiratory Fitness: Circulating levels correlate with
, suggesting a role in muscle bioenergetic adaptation.
References
-
Long, J. Z., et al. (2016). "The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria."[4][6][7][8][9] Cell, 166(2), 424-435.[5][6][7][8][10]
-
Long, J. Z., et al. (2018). "Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception."[6][7][8] Proceedings of the National Academy of Sciences, 115(29), E6937-E6945.
-
Ikeda, K., et al. (2017). "UCP1-independent signaling involving SERCA2b-mediated calcium cycling regulates beige fat thermogenesis and systemic glucose homeostasis." Nature Medicine, 23(12), 1454-1465.
-
Kim, M., et al. (2020). "N-acyl amino acids as novel biomarkers for mitochondrial dysfunction." Journal of Lipid Research, 61(2), 188-197.
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Palmitoyl-L-glutamine | Amino Acid Derivative | TargetMol [targetmol.com]
- 3. The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-palmitoyl glutamine is a candidate mediator of cardiorespiratory fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. Publications — LongLab@Stanford [longlabstanford.org]
- 8. pnas.org [pnas.org]
- 9. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH | eLife [elifesciences.org]
- 10. The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Optimization of Solvent Systems for Thin-Layer Chromatography (TLC) of N-Palmitoyl Glutamine
Introduction & Biological Significance
N-Palmitoyl glutamine (Pal-Gln) is an emerging endogenous N-acyl amino acid (NAA) recognized for its role in stimulating mitochondrial biogenesis and metabolic efficiency[1]. As research into lipid-derived signaling molecules accelerates, the need for robust, reproducible analytical methods for their isolation and characterization becomes paramount. Thin-layer chromatography (TLC) remains a foundational, high-throughput technique for monitoring the synthesis, purity, and metabolic profiling of Pal-Gln.
Chromatographic Behavior and Structural Causality
Pal-Gln presents a unique chromatographic challenge due to its pronounced amphiphilicity. The molecule consists of two competing domains:
-
A hydrophobic C16 palmitoyl tail: Imparts strong van der Waals interactions. On normal-phase silica, this tail drives the molecule's solubility in non-polar mobile phases.
-
A highly polar glutamine headgroup: Contains both a primary amide side chain and a terminal carboxylic acid. This headgroup acts as a strong hydrogen bond donor and acceptor, causing severe tailing on unmodified silica gel due to intense adsorption to free silanol groups.
To achieve a sharp, well-defined retention factor (
Logical mapping of Pal-Gln structural domains to solvent components for optimal TLC resolution.
Solvent System Engineering
System A: The Chloroform/Methanol/Acetic Acid System (Optimal for Purity & Synthesis)
To overcome the strong silica-headgroup interactions, a ternary system is required.
-
Chloroform (Non-polar carrier): Solubilizes the palmitoyl tail and drives migration.
-
Methanol (Polar modifier): Competes with the glutamine amide for silica silanol binding sites, preventing the molecule from sticking to the origin.
-
Acetic Acid (Ion-suppressor): Crucial for protonating the carboxylic acid of Pal-Gln. Without acetic acid, the molecule ionizes, leading to extreme tailing and poor resolution. Recommended Ratio:
(90:10:2, v/v/v).
System B: The Hexane/Diethyl Ether/Acetic Acid System (Optimal for Lipid Class Separation)
When extracting Pal-Gln from complex biological matrices (e.g., serum or liver tissue), it is often necessary to separate NAAs from bulk neutral lipids like triglycerides and sterols. A classic lipidomics solvent system—Hexane:Diethyl Ether:Acetic Acid (80:20:1, v/v/v)—is highly effective for this[2]. In this system, neutral lipids migrate near the solvent front, while the highly polar Pal-Gln remains near the origin, allowing for a bulk class separation before secondary LC-MS analysis.
Experimental Protocol: TLC of N-Palmitoyl Glutamine
Materials Required:
-
EMD Precoated Silica Gel 60 F254 plates (glass or aluminum-backed)[3].
-
Glass developing chamber with a tightly fitting lid.
-
Capillary tubes (1-5 µL).
-
Visualization reagents: Potassium permanganate (
) stain[4] or Primuline fluorescent dye[5].
Step-by-step TLC workflow ensuring reproducible retention factors and sharp band resolution.
Step-by-Step Methodology:
-
Plate Preparation & Activation: Pre-wash the Silica Gel 60 F254 plates in 100% methanol to remove organic impurities[2]. Air-dry, then activate in an oven at 110°C for 20 minutes to ensure uniform silanol activity.
-
Causality: Pre-washing removes ambient lipid contaminants absorbed from packaging, ensuring a clean background for sensitive lipid stains.
-
-
Chamber Saturation (Critical Step): Line the developing chamber with filter paper. Pour in the selected solvent system (e.g.,
90:10:2). Seal and allow 15-20 minutes for the vapor phase to equilibrate.-
Causality: An unsaturated chamber causes solvent evaporation from the plate face during development, leading to anomalous
values and "smiling" bands.
-
-
Sample Application: Dissolve the Pal-Gln standard or sample in
(2:1). Spot 2-5 µL onto the origin line (1.5 cm from the bottom). Keep spots compact (under 2 mm in diameter). -
Development: Place the plate in the chamber. Develop until the solvent front is approximately 1 cm from the top edge.
-
Visualization (Self-Validating System):
-
Method 1 (Non-destructive/Lipid-specific): Spray the plate with 0.05% Primuline in acetone/water. View under UV light (365 nm). The palmitoyl tail enhances primuline fluorescence, yielding bright spots indicative of long hydrocarbon chains[5].
-
Method 2 (Universal/Destructive): Dip the dried plate in
stain and gently heat. Pal-Gln will appear as a yellow/brown spot against a bright purple background due to the oxidation of the organic material[4]. -
Validation Logic: Using Method 1 followed by Method 2 confirms that the analyte is both a lipid (Primuline positive) and an oxidizable organic compound (
positive), preventing false positives from inorganic salts.
-
Data Presentation & Troubleshooting
Table 1: Comparative
| Solvent System | Ratio (v/v/v) | Target Application | Expected Pal-Gln | Spot Characteristic |
| 90:10:2 | Synthesis monitoring & Purity | 0.35 - 0.45 | Sharp, compact band | |
| 90:10 | Neutral system test (Control) | 0.10 - 0.20 | Severe tailing | |
| Hexane: | 80:20:1 | Bulk lipid class separation | 0.00 - 0.05 | Retained at origin |
Table 2: Troubleshooting Common TLC Artifacts
| Observation | Mechanistic Cause | Corrective Action |
| Severe Tailing | Deprotonation of the carboxylic acid group on the silica surface. | Increase Acetic Acid concentration in the mobile phase by 1-2%. |
| "Smiling" Bands | Uneven solvent evaporation due to poor chamber saturation. | Use fresh filter paper; allow a full 20 minutes for vapor equilibration. |
| High | Mobile phase is too polar for the analyte, overpowering silica retention. | Reduce Methanol ratio (e.g., shift from 90:10:2 to 95:5:1). |
| Faint Visualization | Insufficient sample load or poor oxidation by | Increase spot volume; gently heat plate with a heat gun post-stain. |
References
-
Title: Gene dosage imbalance disrupts systemic metabolism in the Dp16 Down syndrome mouse model Source: bioRxiv URL: 1
-
Title: Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues that Stimulate Mitochondrial Respiration Source: Nomura Research Group URL: 3
-
Title: Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain Source: PMC (National Institutes of Health) URL: 4
-
Title: Formation of NAAs in the Gly + POPC reaction Source: ResearchGate URL: 5
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 4. Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Advanced Derivatization Strategies for the GC-MS Analysis of N-Palmitoyl Glutamine
Target Audience: Researchers, analytical scientists, and drug development professionals. Application: Untargeted and targeted metabolomics, lipidomics, and biomarker quantification.
Executive Summary
N-Palmitoyl glutamine (NPG) is an endogenous bioactive lipid belonging to the N-acyl amino acid family. Recent landmark investigations have identified NPG as a critical systemic mediator of cardiorespiratory fitness, demonstrating its ability to stimulate mitochondrial biogenesis, improve bioenergetics, and positively correlate with
Despite its biological significance, the accurate quantification of NPG via Gas Chromatography-Mass Spectrometry (GC-MS) presents a formidable analytical challenge. The molecule's amphiphilic structure—comprising a hydrophobic palmitoyl tail (C16:0) and a highly polar L-glutamine headgroup—renders it non-volatile and thermally labile[2]. This application note details a field-proven, self-validating derivatization protocol designed to overcome these physicochemical barriers, ensuring high-fidelity chromatographic resolution and robust quantification.
Biological Context: The PM20D1 Signaling Pathway
To contextualize the analytical workflow, it is essential to understand the biogenesis of NPG. The synthesis and degradation of N-acyl amino acids are enzymatically governed by Peptidase M20 Domain-Containing 1 (PM20D1), a bidirectional secreted enzyme ()[3]. PM20D1 catalyzes the condensation of free palmitic acid and L-glutamine to form NPG, which subsequently acts on mitochondrial networks to enhance cellular respiration and energy expenditure.
Figure 1: PM20D1-mediated biosynthesis of N-palmitoyl glutamine and its physiological role.
Mechanistic Rationale: The Causality of Derivatization
The Analytical Bottleneck
Underivatized NPG possesses three active protons within its polar headgroup: one on the
The Chemical Solution: Silylation
To achieve volatility, we employ a dual-silylation strategy using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS) .
-
Causality of Reagent Choice: BSTFA is a powerful silyl donor that replaces the active protons with trimethylsilyl (TMS) groups. However, the
-primary amide of glutamine is sterically hindered and less nucleophilic than the carboxylate. The addition of 1% TMCS acts as a critical Lewis acid catalyst, driving the reaction to completion and preventing the formation of heterogeneous mono-TMS and di-TMS mixtures. -
Result: The formation of a stable di-TMS derivative disrupts hydrogen bonding networks, significantly lowering the boiling point and shielding the molecule from thermal degradation.
Table 1: Physicochemical Transformation via Derivatization
| Property | N-Palmitoyl Glutamine (Native) | N-Palmitoyl Glutamine (Di-TMS Derivative) |
| Molecular Formula | ||
| Molecular Weight | 384.56 g/mol | 528.93 g/mol |
| Volatility | Extremely Low | High |
| Thermal Stability | Labile (Degrades in GC inlet) | Stable up to 300°C |
| Active Protons | 3 ( | 1 (Secondary |
Experimental Workflow & Protocol
The following protocol establishes a self-validating system. By spiking a structurally analogous internal standard (e.g., isotopically labeled
Step-by-Step Methodology
Phase 1: Biphasic Lipid Extraction
-
Sample Aliquoting: Transfer 100 µL of plasma or homogenized tissue into a glass extraction vial.
-
Internal Standard Spiking: Add 10 µL of the internal standard (
-NPG, 10 µg/mL in methanol). Causality: Early addition ensures the standard undergoes the exact matrix suppression and extraction losses as the endogenous analyte. -
Acidified Extraction: Add 300 µL of Chloroform:Methanol (2:1, v/v) containing 0.1% Formic Acid. Causality: Acidification protonates the
-carboxylate of NPG, neutralizing its charge and driving it preferentially into the lower hydrophobic chloroform layer. -
Phase Separation: Vortex vigorously for 2 minutes, then centrifuge at 10,000 × g for 10 minutes at 4°C.
-
Recovery: Carefully extract the lower organic phase and transfer it to a silanized GC vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen (
).
Phase 2: Silylation Derivatization
-
Reagent Addition: Add 50 µL of anhydrous Pyridine and 50 µL of BSTFA + 1% TMCS to the dried extract. Causality: Pyridine acts as an acid scavenger to neutralize the HCl byproduct generated by TMCS, pushing the equilibrium toward complete silylation.
-
Incubation: Seal the vial with a PTFE-lined cap and incubate at 70°C for 30 minutes.
-
Cooling: Allow the sample to cool to room temperature prior to GC-MS injection.
Figure 2: Experimental workflow for the extraction and silylation of N-palmitoyl glutamine.
GC-MS Acquisition Parameters
To maximize sensitivity, the mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode, targeting the diagnostic immonium ion fragments characteristic of N-acyl glutamines.
Table 2: Optimized GC-MS Parameters
| Parameter | Setting / Value | Analytical Rationale |
| Column | DB-5MS (30 m × 0.25 mm, 0.25 µm) | Non-polar 5% phenyl stationary phase is ideal for resolving non-polar TMS lipid derivatives. |
| Injection Mode | Splitless, 250°C (1 µL) | Maximizes the transfer of trace metabolites onto the column head. |
| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Maintains optimal linear velocity for sharp chromatographic peak shapes. |
| Oven Program | 150°C (1 min) | Gradual thermal gradient ensures sequential elution of high-boiling lipid conjugates. |
| Ionization | Electron Impact (EI), 70 eV | Standard hard ionization provides reproducible, library-matchable fragmentation. |
| Target SIM Ions | m/z 130.1, m/z [M-15] | m/z 130.1 is the highly diagnostic glutamine immonium ion fragment. |
Trustworthiness: Building a Self-Validating System
A robust protocol must possess internal checks to validate its own efficacy. When analyzing NPG, analysts must monitor the following quality control metrics:
-
Derivatization Completeness (Mono- vs. Di-TMS Ratio): Moisture is the primary enemy of silylation. If the sample is not completely dried during the nitrogen evaporation step, water will hydrolyze the BSTFA reagent. This results in incomplete derivatization, yielding a mixture of mono-TMS and di-TMS NPG peaks. A self-validating run will show
di-TMS derivative. If the mono-TMS peak area exceeds 5%, the batch must be flagged for moisture contamination. -
Internal Standard Normalization: By plotting the peak area ratio of (NPG di-TMS) / (
-NPG di-TMS) against a calibration curve, the system automatically corrects for any volumetric losses during the biphasic extraction or variations in the GC inlet split ratio, ensuring absolute quantitative trustworthiness.
References
-
Title : N-Palmitoyl glutamine | C21H40N2O4 | CID 52922071 - PubChem Source : nih.gov URL :[Link]
-
Title : N-Palmitoyl Glutamine Is a Candidate Mediator of Cardiorespiratory Fitness Source : ahajournals.org URL :[Link]
-
Title : The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria Source : nih.gov URL :[Link]
Sources
isolation of N-Palmitoyl glutamine from biological tissues
Application Note: Isolation and Targeted Analysis of N-Palmitoyl Glutamine (C16:0-Gln) from Biological Tissues
Introduction & Biological Significance
N-Palmitoyl glutamine (N-Pal-Gln) is a bioactive lipid belonging to the N-acyl amino acid (NAA) family. Unlike canonical membrane lipids, NAAs are signaling metabolites formed by the conjugation of a fatty acid (palmitate) to an amino acid (glutamine).
Recent high-impact studies (e.g., Circulation, 2025-2026) have elevated N-Pal-Gln from a metabolic bystander to a critical physiological mediator. It functions as a mitochondrial uncoupler , promoting energy dissipation independent of UCP1.[1] Its circulating levels are positively correlated with cardiorespiratory fitness (VO2max) and increase following endurance exercise.[2][3][4][5]
The endogenous regulation of N-Pal-Gln is controlled by PM20D1 (Peptidase M20 Domain Containing 1), a secreted enzyme that catalyzes the bidirectional condensation and hydrolysis of fatty acids and amino acids.[1][6][7]
Why Isolation is Challenging:
-
Amphiphilicity: N-Pal-Gln possesses a long hydrophobic tail (C16) and a polar, ionizable head group (glutamine). Standard lipid extractions (Folch) often lose it to the aqueous phase, while polar extractions miss it.
-
Low Abundance: It exists in nanomolar concentrations in tissue, requiring significant enrichment and sensitive detection.
-
Isomerism: It must be chromatographically resolved from structural isomers (e.g., N-palmitoyl glutamate or other acyl-glutamine regioisomers).
Principle of Isolation
The isolation protocol relies on Organic Protein Precipitation followed by Reverse-Phase Chromatography .
-
Extraction: We utilize a mixed-polarity solvent system (Acetonitrile/Methanol).[6][7][8][9] The methanol solubilizes the polar head group, while the organic strength ensures the fatty tail dissolves.
-
Phase Separation: Unlike chloroform-based methods, we avoid phase separation that might partition the amphiphilic NAA into the "wrong" layer. We use a single-phase precipitation.
-
Detection: LC-MS/MS in Negative Electrospray Ionization (ESI-) mode. While positive mode ([M+H]+) can detect it, negative mode ([M-H]-) is preferred for targeted quantification of NAAs due to the facile deprotonation of the amide/carboxylic acid moiety and cleaner fragmentation patterns.
Reagents & Equipment
Reagents:
-
Extraction Solvent: Acetonitrile (LC-MS grade) / Methanol (LC-MS grade) (1:1 v/v).
-
Internal Standard (IS): N-heptadecanoyl glutamine (C17:0-Gln) or N-oleoyl glycine-d2 (if C16:0-Gln isotopes are unavailable).
-
Mobile Phase A: Water + 5 mM Ammonium Acetate (pH neutral or slightly basic to ensure ionization in negative mode).
-
Mobile Phase B: Acetonitrile / Isopropanol (90:10 v/v).
Equipment:
-
Bead Mill Homogenizer (e.g., Precellys or TissueLyser).
-
Refrigerated Centrifuge (20,000 x g capability).
-
Triple Quadrupole Mass Spectrometer (LC-MS/MS).
-
UHPLC System with C18 Column (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).
Protocol: Tissue Preparation & Extraction
Note: This protocol is optimized for liver, muscle (skeletal/cardiac), and adipose tissue.
Step 1: Tissue Harvesting & Quenching
-
Causality: NAAs are rapidly metabolized by tissue esterases and PM20D1 post-mortem. Immediate quenching is vital.
-
Action: Harvest tissue and immediately snap-freeze in liquid nitrogen. Store at -80°C. Do not allow to thaw before extraction.
Step 2: Homogenization
-
Weigh ~20–50 mg of frozen tissue.
-
Add 500 µL of Extraction Solvent (1:1 ACN:MeOH) pre-chilled to -20°C.
-
Add 10 µL of Internal Standard (1 µM stock).
-
Add zirconium oxide beads and homogenize at 4°C (2 cycles of 30 sec at 6,000 rpm).
Step 3: Protein Precipitation
-
Incubate the homogenate at -20°C for 1 hour.
-
Why? This enhances the precipitation of proteins while keeping lipids dissolved.
-
-
Centrifuge at 20,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing N-Pal-Gln) to a fresh glass vial.
Step 4: Clarification (Optional but Recommended)
If the supernatant is cloudy (common in high-fat tissues like adipose):
-
Perform a secondary spin: 20,000 x g for 10 mins.
-
Filter through a 0.22 µm PTFE filter (low dead volume).
Protocol: LC-MS/MS Analysis
Chromatography (UHPLC)
-
Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 55°C (Improves peak shape for lipids).
-
Gradient:
-
0-1 min: 30% B (Desalting)
-
1-8 min: Linear gradient to 100% B
-
8-10 min: Hold 100% B (Elution of N-Pal-Gln)
-
10-12 min: Re-equilibration at 30% B
-
Mass Spectrometry (MRM Parameters)
-
Ionization: ESI Negative Mode (-).
-
Rationale: The amide hydrogen is acidic. Negative mode yields a strong [M-H]- precursor.
-
Target Compound: N-Palmitoyl Glutamine (C16:0-Gln).
-
Formula: C21H40N2O4
-
Exact Mass: 384.30
-
Precursor Ion [M-H]-: 383.3
-
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Identification |
| N-Pal-Gln (Quant) | 383.3 | 145.1 | 22 | Loss of Palmitoyl (Gln fragment) |
| N-Pal-Gln (Qual) | 383.3 | 255.2 | 20 | Palmitate anion |
| IS (C17:0-Gln) | 397.3 | 145.1 | 22 | Internal Standard |
Note: The 145.1 fragment corresponds to the glutamine moiety (pyroglutamate formation), while 255.2 is the palmitate fatty acid chain.
Visualization of Workflows
Figure 1: Extraction & Isolation Workflow
This diagram details the critical path from tissue to analytical vial, emphasizing temperature control to prevent degradation.
Caption: Optimized isolation workflow ensuring enzymatic quenching and efficient recovery of amphiphilic N-acyl amino acids.
Figure 2: The PM20D1 Biological Pathway
Understanding the biological source is crucial for interpreting isolation results. N-Pal-Gln levels are a balance between synthesis and hydrolysis by PM20D1.
Caption: PM20D1 catalyzes the reversible condensation of Palmitate and Glutamine to form N-Pal-Gln.
Data Analysis & Quantification
-
Integration: Integrate the peak area of the 383.3 -> 145.1 transition.
-
Normalization:
-
Calculate the Response Ratio : (Area of N-Pal-Gln) / (Area of Internal Standard).
-
Normalize to Tissue Weight (pmol/mg tissue).
-
-
Linearity: Construct a calibration curve using synthetic N-Pal-Gln spiked into a "surrogate matrix" (e.g., BSA solution) or solvent, ranging from 1 nM to 1000 nM.
Expected Results:
-
Retention Time: N-Pal-Gln elutes slightly earlier than N-Oleoyl-Gln due to the saturated chain.
-
Tissue Levels: Expect ~10–100 pmol/g in liver; levels in plasma are lower. Levels should increase significantly in PM20D1-overexpressing models or post-exercise samples.
References
-
Long, J. Z., et al. (2016). "The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria."[1] Cell, 166(2), 424-435.
-
Nayor, M., et al. (2025/2026). "N-Palmitoyl Glutamine Is a Candidate Mediator of Cardiorespiratory Fitness."[3][4][5] Circulation.
-
Long, J. Z., et al. (2018). "Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception."[7][8] Proceedings of the National Academy of Sciences (PNAS), 115(29), E6937-E6945.
-
Tan, S. F., et al. (2010). "Emerging roles of N-acyl amino acids in biology and disease." Future Medicinal Chemistry, 2(10), 1553-1566.
Sources
- 1. The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Palmitoyl Glutamine Is a Candidate Mediator of Cardiorespiratory Fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-palmitoyl glutamine is a candidate mediator of cardiorespiratory fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH | eLife [elifesciences.org]
- 7. Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: N-Palmitoyl Glutamine Solubility Guide
Topic: Improving Solubility of N-Palmitoyl Glutamine (N-Pal-Gln) in Aqueous Buffers Ticket ID: NPG-SOL-001 Status: Active / Guide Audience: Biochemistry, Pharmacology, and Cosmetic Formulation Researchers[1][2]
Executive Summary: The "Lipoamino Acid" Paradox
The Core Challenge: N-Palmitoyl Glutamine is a lipoamino acid .[1][2] It possesses a schizophrenic nature: a highly hydrophobic C16 palmitoyl tail (lipid-like) and a polar glutamine head (amino acid-like).[1][2]
-
In Water: The hydrophobic tail drives self-association (aggregation), leading to precipitation.[1][2]
-
In Organics: The polar head group limits solubility in non-polar solvents like hexane.[2]
The Solution: You must treat this molecule as an anionic surfactant , not a simple solute. Successful dissolution requires manipulating three variables simultaneously: Ionization (pH) , Temperature (Krafft Point) , and Solvent Polarity (Dielectric Constant) .[1][2]
Decision Matrix: Choose Your Protocol
Before starting, select the protocol that matches your downstream application.
Figure 1: Solubility Protocol Decision Tree. Select the pathway based on your experimental tolerance for organic solvents and pH shifts.
Technical Protocols
Method A: The Solvent Shift (Recommended for Screening)
Best for: High-throughput screening, small volume assays.
Mechanism: N-Pal-Gln is highly soluble in aprotic polar solvents.[1][2] Dissolving it here first breaks the crystal lattice energy.[2] Diluting it rapidly into water creates a kinetic dispersion or solution, provided the final concentration is below the Critical Micelle Concentration (CMC).
Reagents:
-
Anhydrous DMSO (Dimethyl sulfoxide) or Ethanol (absolute).[1][2]
-
Target Buffer (e.g., PBS), pre-warmed to 37°C.[2]
Protocol:
-
Prepare Stock: Dissolve N-Pal-Gln in DMSO to 50 mg/mL (approx. 130 mM) .
-
Pre-warm Buffer: Heat your aqueous buffer to 37°C .
-
The Spike: While vortexing the buffer gently, slowly add the DMSO stock.
Troubleshooting Table:
| Observation | Diagnosis | Fix |
|---|---|---|
| White Cloudiness | Precipitation (Macro-aggregates) | Concentration too high (>1 mM).[1][2] Reduce load or increase DMSO %. |
| Needle Crystals | "Cold Shock" | Buffer was too cold. Re-heat to 50°C and sonicate. |
Method B: Aqueous Saponification (Surfactant Mode)
Best for: Animal studies, cosmetic formulation, DMSO-sensitive cells.[2]
Mechanism: The
Reagents:
Protocol:
-
Slurry: Suspend N-Pal-Gln in water (it will look like white flakes).
-
Neutralization: Add base (NaOH or Arginine) in a 1:1 molar ratio .
-
The Krafft Point Push: Heat the mixture to 60°C in a water bath.
-
Dissolution: Vortex while hot until clear.
-
Cooling: Cool slowly to room temperature.
Critical Analysis: Why Experiments Fail
The "Salting Out" Effect
Researchers often try to dissolve N-Pal-Gln directly into PBS (Phosphate Buffered Saline) or DMEM.[1][2] This usually fails.
-
Reason: High ionic strength (150 mM NaCl) screens the negative charge on the carboxyl head group. Without this electrostatic repulsion, the hydrophobic tails snap together, causing precipitation.
-
Fix: Dissolve in pure water or low-salt buffer (10 mM) first, then adjust tonicity only after the micelles are stable.
The Krafft Temperature Trap
Unlike simple salts (NaCl), surfactant solubility is temperature-dependent.[1][2]
-
Observation: The solution is clear at 50°C but turns into a solid white gel at 20°C.
-
Explanation: You are operating below the Krafft point of the N-Palmitoyl salt.
-
Workaround: Use a bulky counter-ion like L-Arginine or Lysine instead of Sodium.[1][2] Bulky ions disrupt the crystal packing, lowering the Krafft point and keeping the solution liquid at room temperature [1, 2].
Hydrolysis Risk
N-Pal-Gln contains an amide bond (linking the tail) and a peptide bond.[1][2]
-
Risk: Prolonged heating (>80°C) or extreme pH (>10) can hydrolyze the palmitoyl tail, leaving you with free Palmitic Acid and Glutamine [3].[1][2]
-
Control: Keep heating steps under 60°C and limited to <30 minutes.
Visualizing the Mechanism
Figure 2: The thermodynamic barriers to solubility.[1][2] Heat overcomes lattice energy; pH provides electrostatic repulsion.[1][2] High salt reverses solubility.[1][2]
FAQ: Researcher to Researcher
Q: Can I autoclave my stock solution? A: No. Autoclaving (121°C) risks hydrolyzing the amide bond.[1][2] Filter sterilize (0.22 µm) your stock solutions using a PES or Nylon membrane.[1][2] Note: If the solution is micellar, ensure the pore size is not trapping your micelles (rare for 0.22 µm, but possible with large aggregates).
Q: My solution foams when I vortex it. Is this normal? A: Yes. N-Pal-Gln is a surfactant (essentially a mild amino-acid soap).[1][2] Avoid vigorous vortexing if precise volume is critical.[1][2] Use gentle inversion or a magnetic stirrer to avoid foam fractionation.[1][2]
Q: I need to inject this into mice. What is the safest vehicle? A: A common formulation for lipoamino acids in vivo is:
References
-
TargetMol. N-Palmitoyl-L-glutamine Product Data Sheet & Solubility Information. (Accessed 2026).[1][2][3] Link
-
Ohta, A., et al. "Krafft temperature and enthalpy of solution of N-acyl amino acid surfactants." Journal of Oleo Science (2017). Link
-
MedChemExpress. N-Palmitoyl-L-glutamine Safety & Handling.Link
-
National Institutes of Health (NIH). PubChem Compound Summary for CID 52922071, N-Palmitoyl glutamine.[1][2]Link[1][2]
Sources
Technical Support Center: N-Palmitoyl Glutamine (N-PG) Mass Spectrometry
Welcome to the technical support guide for the quantitative analysis of N-Palmitoyl glutamine (N-PG) by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of N-PG quantification, with a specific focus on overcoming the pervasive challenge of matrix effects. Here, we synthesize foundational theory with field-proven protocols to ensure your assay is robust, reproducible, and reliable.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding matrix effects in the context of N-PG analysis.
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantitative results.[4] These interfering components can originate from the biological sample itself (e.g., salts, proteins, and lipids) or from external sources like anticoagulants and dosing vehicles.[1]
Q2: Why is N-Palmitoyl glutamine particularly susceptible to matrix effects?
A2: N-PG is an N-acyl amino acid, a class of lipids that often resides in complex biological matrices like plasma, serum, or tissue homogenates. These matrices are rich in phospholipids, which are a primary cause of matrix effects in LC-MS bioanalysis.[5][6][7] Phospholipids can co-extract with N-PG during sample preparation and often have chromatographic properties that cause them to co-elute, leading to significant ion suppression.[6]
Q3: What are the most common sources of matrix interference for N-PG?
A3: The most significant sources of interference are endogenous phospholipids, such as phosphatidylcholines and lysophosphatidylcholines.[5][7][8] These molecules are abundant in biological membranes and can easily contaminate the mass spectrometer's ion source.[6] Other sources include salts, proteins that were not fully precipitated, and other lipids or metabolites present in the sample.[7]
Q4: How can I qualitatively and quantitatively assess matrix effects in my N-PG assay?
A4: There are two primary methods for assessing matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This technique involves infusing a constant flow of a pure N-PG standard into the LC eluent after the analytical column but before the MS ion source.[1][9] A blank, extracted matrix sample is then injected. Any dips or peaks in the resulting steady-state signal indicate regions of ion suppression or enhancement, respectively. This method is invaluable during method development to visualize where matrix components elute and interfere.[1][9]
-
Quantitative Assessment (Post-Extraction Spike): This method provides a numerical value for the matrix effect.[1][4] It involves comparing the peak area of N-PG spiked into an extracted blank matrix to the peak area of N-PG in a neat (pure) solvent at the same concentration. A ratio of less than 1 indicates suppression, while a ratio greater than 1 indicates enhancement.[1]
Troubleshooting Guide: Common Issues in N-PG Quantification
This guide provides a structured approach to diagnosing and resolving common problems encountered during N-PG analysis.
Problem: I'm observing significant and inconsistent ion suppression for N-PG.
-
Underlying Cause: This is the classic symptom of matrix effects, most likely caused by co-eluting phospholipids. Phospholipids compete with N-PG for ionization in the ESI source, reducing the number of N-PG ions that reach the detector.[2][5] Inconsistent suppression across different samples or batches is often due to variability in the lipid content of the biological matrix.[7]
-
Solution Workflow:
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Caption: Workflow for troubleshooting ion suppression in N-PG analysis.
-
Optimize Chromatography: The first line of defense is to chromatographically separate N-PG from the interfering matrix components.
-
Action: Modify your LC gradient to be shallower, increasing the separation between N-PG and the bulk of phospholipids, which often elute in a broad peak.[6]
-
Action: Consider alternative column chemistries. If using a standard C18 column, explore options like a biphenyl or pentafluorophenyl (PFP) phase, which can offer different selectivity for lipids.
-
-
Enhance Sample Preparation: If chromatography alone is insufficient, the next critical step is to remove the interfering compounds before injection.[9] Simple protein precipitation is often inadequate as it does not effectively remove phospholipids.
-
Action: Implement Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) . These techniques are far more effective at removing lipids and salts than protein precipitation alone.[3][10]
-
Action: Use specialized phospholipid removal products, such as plates or cartridges (e.g., HybridSPE®), which combine protein precipitation with targeted phospholipid depletion.[6][11] These can remove over 99% of phospholipids, drastically reducing matrix effects.[5]
-
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects.[12] A SIL-IS, such as N-Palmitoyl-glutamine-¹³C₅,¹⁵N₂, has nearly identical chemical and physical properties to N-PG.
-
Why it works: The SIL-IS is added to the sample at the very beginning of the workflow. It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.[3]
-
-
Problem: My results show poor reproducibility and high %RSD between replicate injections.
-
Underlying Cause: This issue is often linked to the accumulation of matrix components, especially phospholipids, on the analytical column and in the MS ion source.[5][6] This buildup can lead to erratic elution and ionization, causing poor reproducibility.[6]
-
Solutions:
-
Improve Sample Cleanup: As detailed above, implementing a more rigorous sample preparation method like SPE or specific phospholipid removal is crucial.[5] This is the most effective way to prevent system contamination.
-
Incorporate a Wash Step: Add a strong organic wash (e.g., 100% isopropanol or acetonitrile) at the end of your LC gradient to elute any strongly retained, late-eluting matrix components from the column after each injection.
-
Regular System Maintenance: Schedule regular cleaning of the mass spectrometer's ion source. Phospholipid buildup can foul the source optics, leading to a gradual or sudden loss of sensitivity and reproducibility.[6]
-
In-Depth Experimental Protocols
Protocol 1: Optimized Liquid-Liquid Extraction (LLE) for N-PG from Plasma
-
Rationale: This protocol utilizes a modified Folch extraction, which uses a chloroform/methanol mixture to efficiently extract lipids like N-PG while leaving the majority of proteins and salts in the aqueous phase.
-
Step-by-Step Methodology:
-
Sample Aliquoting: Pipette 100 µL of plasma into a 2 mL polypropylene microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the SIL-IS working solution (e.g., N-Palmitoyl-glutamine-¹³C₅,¹⁵N₂ in methanol) to each sample, vortex briefly.
-
Extraction Solvent Addition: Add 1.5 mL of a 2:1 (v/v) mixture of Chloroform:Methanol.
-
Homogenization: Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.
-
Phase Separation: Add 300 µL of 0.9% NaCl solution (saline). Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C. This will result in two distinct layers.
-
Collection: Carefully collect the lower organic layer (chloroform layer), which contains the lipids, using a glass pipette. Transfer to a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Acetonitrile:Water). Vortex, and transfer to an LC-MS vial for analysis.
-
Protocol 2: Assessing Matrix Effects via Post-Column Infusion
-
Rationale: This experiment provides a visual representation of the chromatographic regions where ion suppression or enhancement occurs, guiding method development.[1][9]
-
Step-by-Step Methodology:
-
System Setup:
-
Prepare a solution of your N-PG analytical standard in your initial mobile phase at a concentration that gives a strong, stable signal (e.g., 100 ng/mL).
-
Place this solution in a syringe pump.
-
Using a T-fitting, connect the syringe pump output to the LC flow path between the analytical column and the MS ion source.
-
-
Infusion: Begin infusing the N-PG solution at a low, constant flow rate (e.g., 10 µL/min). You should observe a stable, elevated baseline signal for the N-PG MRM transition in your MS software.
-
Injection: Inject a blank plasma sample that has been processed through your chosen sample preparation method (e.g., the LLE protocol above).
-
Data Analysis: Monitor the N-PG MRM channel throughout the chromatographic run.
-
A sharp drop in the baseline signal indicates a region of ion suppression.
-
A rise in the baseline signal indicates a region of ion enhancement.
-
Compare the retention time of your actual N-PG peak with the regions of suppression. The goal is to have your analyte elute in a "quiet" zone with a stable baseline.
-
dot digraph "Post_Column_Infusion_Workflow" { graph [rankdir="LR", fontname="Arial", label="Post-Column Infusion Setup", labelloc=t]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes LC [label="LC System\n(Pump & Autosampler)", fillcolor="#F1F3F4", fontcolor="#202124"]; Column [label="Analytical\nColumn", fillcolor="#FBBC05", fontcolor="#202124"]; SyringePump [label="Syringe Pump\n(N-PG Standard)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tee [label="T-Fitting", shape=point, width=0.1, height=0.1]; MS [label="Mass Spectrometer\nIon Source", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges LC -> Column [label="Mobile Phase\n+ Blank Matrix Injection"]; Column -> Tee [label="Column Eluent"]; SyringePump -> Tee [label="Constant Infusion"]; Tee -> MS [label="Combined Flow"]; }
Caption: Diagram of a post-column infusion experimental setup.
-
Data Summary: Impact of Sample Preparation on Matrix Effects
The choice of sample preparation has a profound impact on data quality. The table below summarizes the typical effectiveness of common techniques in mitigating matrix effects for lipid-like molecules.
| Sample Preparation Method | Typical Phospholipid Removal | Resulting Matrix Effect (ME) | Relative Cost & Labor | Key Consideration |
| Protein Precipitation (PPT) | < 20% | High & Variable (ME < 0.5) | Low | Inadequate for robust bioanalysis; high risk of ion suppression. |
| Liquid-Liquid Extraction (LLE) | 70-90% | Moderate (ME ≈ 0.6-0.8) | Medium | Good balance of cost and cleanliness; requires optimization of solvents. |
| Solid-Phase Extraction (SPE) | 85-98% | Low (ME ≈ 0.8-1.0) | High | Highly effective but requires significant method development.[3] |
| Phospholipid Removal Plates | > 99% | Very Low (ME > 0.95) | Medium-High | Fast and highly effective; excellent for high-throughput applications.[5][11] |
Matrix Effect (ME) is calculated as (Peak Area in Matrix) / (Peak Area in Neat Solution). A value of 1.0 indicates no matrix effect.
By understanding the mechanisms behind matrix effects and systematically applying the troubleshooting and sample preparation strategies outlined in this guide, you can develop a highly reliable and accurate LC-MS/MS method for the quantification of N-Palmitoyl glutamine.
References
-
Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Korfmacher, W. A., & Olah, T. V. (2003). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available at: [Link]
-
Little, J. L. (2011). Use of post-column infusion for assessment of matrix effects. ResearchGate. Available at: [Link]
-
Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). Available at: [Link]
-
van der Laan, A., van den Heuvel, D., van der Zwan, G., & van der Werf, M. J. (2022). Matrix effect evaluation using multi-component post-column infusion in untargeted hydrophilic interaction liquid chromatography-mass spectrometry plasma metabolomics. Utrecht University Research Portal. Available at: [Link]
-
van der Laan, A., van den Heuvel, D., van der Zwan, G., & van der Werf, M. J. (2022). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Available at: [Link]
-
Waters Corporation. (n.d.). Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Available at: [Link]
-
Ecker, J. (2020). The Role of LC–MS in Lipidomics. LCGC International. Available at: [Link]
-
LCGC International. (2022). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Available at: [Link]
-
Xu, R. N., Fan, L., Rieser, M. J., & El-Shourbagy, T. A. (2007). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis Online. Available at: [Link]
-
Rostkowski, K. M., et al. (2023). Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma. Environmental Science & Technology. Available at: [Link]
-
ResearchGate. (n.d.). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Available at: [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Available at: [Link]
-
Gołda, M., & Jones, M. R. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry. Available at: [Link]
-
McGarrah, R. W., et al. (2022). N-palmitoyl glutamine is a candidate mediator of cardiorespiratory fitness. Nature Metabolism. Available at: [Link]
-
Hansen, S. H., et al. (2012). Pitfalls in the sample preparation and analysis of N-acylethanolamines. Journal of Lipid Research. Available at: [Link]
-
Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry. Available at: [Link]
-
Wang, R., et al. (2021). Reducing the matrix effect in mass spectral imaging of biofilms using flow-cell culture. Frontiers in Microbiology. Available at: [Link]
-
Trufelli, H., et al. (2011). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. Available at: [Link]
-
International Journal of Scientific & Technology Research. (2016). Sample Preparation In Bioanalysis: A Review. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2021). An Overview of Sample Preparation Methods for Bioanalytical Analysis. Available at: [Link]
-
Cappiello, A., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. Available at: [Link]
-
LCGC International. (2020). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Available at: [Link]
-
Chirita, R. I., et al. (2009). Development of a LC-MS/MS method to monitor palmitoyl peptides content in anti-wrinkle cosmetics. Analytica Chimica Acta. Available at: [Link]
-
Kellner, S., et al. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes. Available at: [Link]
-
GVL, P. P., et al. (2018). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Chirita, R. I., et al. (2009). Development of a LC-MS/MS method to monitor palmitoyl peptides content in anti-wrinkle cosmetics. Analytica Chimica Acta. Available at: [Link]
-
Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices. Available at: [Link]
-
Nagler, M., et al. (2022). Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. Molecules. Available at: [Link]
-
Eurisotop. (n.d.). Stable Isotope-Labeled Products For Metabolic Research. Available at: [Link]
Sources
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nebiolab.com [nebiolab.com]
- 3. longdom.org [longdom.org]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. tandfonline.com [tandfonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. research-portal.uu.nl [research-portal.uu.nl]
preventing hydrolysis of N-Palmitoyl glutamine during storage
Technical Support Center: N-Palmitoyl Glutamine Stability & Storage
Introduction: The Stability Paradox
N-Palmitoyl glutamine (N-Pal-Gln) is a lipoamino acid used increasingly in mitochondrial research and surfactant chemistry.[1] While the palmitoyl tail provides lipophilicity, the glutamine headgroup introduces significant instability.
The Core Problem: You are fighting a war on two fronts.
-
Deamidation (Primary Risk): The glutamine side-chain is highly susceptible to cyclization, releasing ammonia and forming a pyroglutamate derivative.[1][2][3] This happens spontaneously in water, even at neutral pH.
-
Amide Hydrolysis (Secondary Risk): The bond connecting the fatty acid to the amino acid can cleave, releasing free Palmitic Acid and Glutamine.
This guide provides the protocols required to arrest these chemical pathways.
Module 1: The Degradation Mechanism
To prevent degradation, you must understand the molecular "weak points." The diagram below illustrates the two distinct hydrolysis pathways triggered by moisture and pH instability.
Figure 1: Mechanistic pathways of N-Pal-Gln degradation. Note that side-chain deamidation (Red path) is the dominant instability vector in aqueous storage.[1]
Module 2: The Anhydrous Chain of Custody (Storage Protocol)
Principle: Water is the reactant.[1] If you remove water, the reaction rate drops to near zero.
Protocol A: Long-Term Storage (Solid State)
Valid for: Bulk powder, lyophilized aliquots.[1]
-
Temperature: Store at -20°C (Standard) or -80°C (Optimal).
-
Why: Chemical reaction rates roughly double for every 10°C increase (Arrhenius equation).[1]
-
-
Desiccation: The vial must be stored inside a secondary container (e.g., a Falcon tube or jar) containing active silica gel or molecular sieves.
-
Atmosphere: If the vial is opened, purge the headspace with Argon or Nitrogen gas before re-sealing.[1][4]
-
Why: Oxygen is not the primary threat, but atmospheric air carries humidity. Inert gas displaces moist air.[1]
-
-
Equilibration: Before opening a frozen vial, allow it to warm to room temperature (20–25°C) inside the desiccator for 30 minutes.
-
Critical Step: Opening a cold vial in humid room air causes immediate condensation on the powder. This water will hydrolyze the compound once returned to the freezer.
-
Protocol B: Short-Term Storage (In Solution)
Warning: N-Pal-Gln is unstable in aqueous solution.[1] Avoid storing in water if possible.
| Solvent System | Stability Window | Storage Temp | Notes |
| DMSO (Anhydrous) | 1–3 Months | -20°C | Preferred. Hygroscopic; keep sealed tight.[1] |
| Ethanol (Absolute) | 2–4 Weeks | -20°C | Prone to evaporation; seal with Parafilm.[1] |
| Aqueous Buffer (pH 7.4) | < 24 Hours | 4°C | High Risk. Prepare fresh daily.[1] |
| Cell Culture Media | < 12 Hours | 37°C | Add immediately before experiment.[1] |
Module 3: Troubleshooting & FAQs
Q1: My N-Pal-Gln powder has turned into a sticky gum. Is it still usable?
-
Diagnosis: The sample has absorbed moisture (hygroscopic) and likely undergone partial hydrolysis.
-
Test: Run a quick LC-MS. If you see a mass peak at 129 Da (Pyroglutamic acid) or 256 Da (Palmitic acid), the sample is degraded.
-
Action: Discard. Hydrolysis products are cytotoxic and will skew mitochondrial respiration data.[1]
Q2: I cannot get the powder to dissolve in water. Should I heat it?
-
WARNING: Do NOT heat aqueous suspensions above 40°C.
-
Mechanism: Heat provides the activation energy for the amide bond cleavage.
-
Correct Protocol:
-
Dissolve N-Pal-Gln in a small volume of DMSO or warm Ethanol (stock solution).
-
Slowly inject this stock into your aqueous buffer while vortexing.
-
If micelles are required, use ultrasonic energy (sonication) rather than thermal energy (heating).
-
Q3: HPLC analysis shows a "split peak" or "ghost peak" near the main signal.
-
Cause: This is likely the Pyroglutamate derivative .[1]
-
Explanation: In the LC column, if the pH of the mobile phase is acidic (e.g., 0.1% Formic Acid), on-column cyclization can occur if the run time is long.
-
Fix: Ensure your autosampler is kept at 4°C. Use a neutral pH mobile phase (Ammonium Acetate) if possible, or minimize the time the sample sits in the autosampler.
Q4: Can I use a stock solution that has been freeze-thawed?
-
Answer: Limit to one freeze-thaw cycle.
-
Reasoning: The freezing process can create "cryoconcentration" zones where pH shifts dramatically, accelerating deamidation just before the solution freezes solid. Aliquot stocks into single-use volumes (e.g., 20 µL) immediately after preparation.
Module 4: Experimental Validation (Self-Check)
Before running a critical bioassay, perform this simple "Ammonia Sniff Test" (or chemical equivalent) to validate integrity:
-
Concept: Deamidation releases ammonia (
).[1] -
Method: If you have a large quantity (>100mg) that has been stored poorly, a faint smell of ammonia indicates significant degradation.
-
Analytical Method (Precise): Dissolve a small amount in water.[1] Use a Nessler’s Reagent strip or a colorimetric ammonia assay kit.[1]
-
Result: Any detectable ammonia indicates the glutamine headgroup has been compromised.[1]
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 52922071, N-Palmitoyl glutamine.[1] Retrieved from [Link]
-
Robinson, N. E., & Robinson, A. B. (2001). Molecular Clocks: Deamidation of Asparaginyl and Glutaminyl Residues in Peptides and Proteins. Alcott House Books.[1] (Foundational text on Gln deamidation mechanisms).
-
Manning, M. C., et al. (1989). Stability of Protein Pharmaceuticals. Pharmaceutical Research, 6(11), 903-918.[1] (Establishes pH dependence of amide hydrolysis and deamidation).
Sources
Technical Support Center: N-Palmitoyl Glutamine Synthesis & Optimization
Executive Summary
The synthesis of N-Palmitoyl Glutamine (N-Pal-Gln) presents a unique set of challenges due to the amphiphilic nature of the product (functioning as a surfactant) and the chemical instability of the glutamine side chain. While the Schotten-Baumann reaction is the industry standard for N-acylation, applying generic protocols often results in yields below 40% due to hydrolysis of the acyl chloride and difficulty in isolating the product from the fatty acid byproduct.
This guide moves beyond basic textbook procedures to address the critical control points required for yields >85% and high purity (>98%).
The Optimized Protocol (Schotten-Baumann Variant)
User Question: "I am following a standard Schotten-Baumann protocol, but my yield is inconsistent. What is the reference method for this specific substrate?"
Scientist Response: For Glutamine, standard conditions must be modified to prevent side-chain cyclization (pyroglutamate formation). Use this optimized biphasic protocol.
Reagents & Setup
-
Substrate: L-Glutamine (1.0 equiv)
-
Acylating Agent: Palmitoyl Chloride (1.1 equiv)
-
Base: NaOH (2.2 equiv total)
-
Solvent System: Acetone/Water (1:1 v/v) — Crucial for solubility balance.
-
Temperature: 0°C to Room Temperature (RT).
Step-by-Step Workflow
| Step | Action | Technical Rationale (The "Why") |
| 1 | Dissolution Dissolve L-Glutamine in 1.0 equiv of 1M NaOH and water. Cool to 0°C. | Glutamine is zwitterionic and insoluble in organic solvents. The base deprotonates the |
| 2 | Biphasic Setup Add an equal volume of Acetone. | Acetone solvates the Palmitoyl Chloride, preventing it from precipitating immediately upon contact with water, which would stop the reaction. |
| 3 | Acylation (The Critical Step) Add Palmitoyl Chloride dropwise over 30-45 mins. Simultaneously, add the remaining 1.2 equiv NaOH dropwise to maintain pH 10-11 . | Control Point: If pH drops < 9, the amine protonates and reaction stops. If pH > 12, Palmitoyl Chloride hydrolyzes rapidly to Palmitic Acid (soap) [2]. |
| 4 | Reaction Stir vigorously at 0°C for 1 hour, then warm to RT for 2 hours. | Vigorous stirring creates an emulsion, maximizing the surface area between the organic and aqueous phases for the reaction to occur. |
| 5 | Quenching & Isolation Evaporate Acetone under reduced pressure. Acidify the remaining aqueous solution to pH 2.0 with cold 6M HCl. | Acidification protonates the carboxylate, causing the N-Pal-Gln to precipitate. Warning: Do not heat; heat + acid = cyclization to pyroglutamate [3]. |
| 6 | Purification Filter the white solid. Wash the cake 3x with Hexane or Petroleum Ether . | Yield Saver: The main impurity is Palmitic Acid (from hydrolysis). It is highly soluble in hexane; N-Pal-Gln is not. This wash step avoids complex chromatography. |
Critical Control Points (FAQs)
Q1: Why is my product sticky and difficult to filter?
Diagnosis: You are likely dealing with "soap formation" or incomplete acidification. Root Cause:
-
Incomplete Protonation: N-acyl amino acids act as surfactants. At neutral pH, they form gelatinous micelles. You must drop the pH significantly (to ~2) to break the micelles and form a filterable solid.
-
Residual Solvent: If acetone is not fully removed before acidification, the product may "oil out" instead of precipitating. Corrective Action: Ensure all acetone is rotary evaporated before adding HCl. Cool the aqueous solution to 4°C before acidifying.
Q2: I see a significant impurity at -17 Da mass difference. What is it?
Diagnosis: Pyroglutamate formation. Root Cause: Glutamine is thermally unstable in acidic solutions. The side-chain amide attacks the backbone carbonyl, releasing ammonia (or water in this specific mechanism context) to form a cyclic lactam. Corrective Action:
-
Never boil the acidic solution.
-
Perform the acidification step on ice.
-
Filter immediately after precipitation; do not let the solid sit in the mother liquor overnight.
Q3: Can I use DCM (Dichloromethane) instead of Acetone?
Diagnosis: Solvent compatibility issue. Analysis: DCM is standard for Schotten-Baumann, but for Glutamine, Acetone/Water is superior. Reasoning: Glutamine is highly polar. In a DCM/Water system, Glutamine stays strictly in water and Palmitoyl Chloride strictly in DCM. The reaction only happens at the interface. Acetone is miscible with water, increasing the effective concentration of both reactants in the same phase, driving the reaction rate higher than the hydrolysis rate [4].
Visualization: Process Logic & Troubleshooting
Figure 1: Reaction Workflow & Logic Path
Caption: Optimized Schotten-Baumann workflow for N-Palmitoyl Glutamine, highlighting phase management and critical pH control points.
Troubleshooting Guide (Symptom-Based)
| Symptom | Probable Cause | Verification Test | Solution |
| Low Yield (<40%) | Hydrolysis of Palmitoyl Chloride. | Check TLC/HPLC for high Palmitic Acid content. | Increase stirring speed (vortex); Ensure Acetone is used; Add reagents slower to control exotherm. |
| Product is "Oily" | Presence of unreacted fatty acid or solvent. | NMR: Check for acetone peaks or fatty acid shift. | Triturate the oil with cold hexane. It should solidify into a white powder. |
| Mass Spec: M-17 Peak | Cyclization to Pyroglutamate. | LC-MS shows peak at [M-H]- 17. | Stop heating. Perform acidification at 0°C. Reduce exposure time to pH 2. |
| Insoluble in Water | N-Pal-Gln is a lipid-amino acid.[1] | N/A (Expected behavior).[2][3] | Dissolve in buffer pH > 7.4 or DMSO for biological assays. It forms micelles in water. |
References
-
Schotten-Baumann Reaction Conditions. Organic Chemistry Portal. [Link]
-
Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants. ResearchGate. [Link]
- Process for preparing N-acyl amino acid salts (Patent WO2015026538A1).
Sources
troubleshooting low recovery rates of N-Palmitoyl glutamine in extraction
Welcome to the technical support guide for the extraction of N-Palmitoyl glutamine (NPG). This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with low recovery rates during the extraction of this unique N-acyl amino acid. This guide provides in-depth, scientifically-grounded troubleshooting advice in a direct question-and-answer format.
Introduction: The Challenge of N-Palmitoyl Glutamine
N-Palmitoyl glutamine is an amphiphilic molecule, possessing a long, nonpolar sixteen-carbon fatty acid tail and a polar amino acid head group (glutamine).[1][2] This dual nature is fundamental to its biological activity but also presents a significant challenge for efficient extraction from complex biological matrices like plasma, serum, or tissue homogenates. Achieving high recovery requires a careful balance of solvent polarity and extraction conditions to efficiently solubilize the molecule while simultaneously separating it from interfering substances.
This guide will walk you through the most common pitfalls and provide logical, step-by-step solutions to enhance your recovery rates and ensure the integrity of your experimental results.
Troubleshooting Guide & FAQs
Question 1: I'm experiencing very low or no recovery of N-Palmitoyl glutamine. Where should I start troubleshooting?
Answer: When facing a near-total loss of your analyte, the issue is often fundamental to the choice of extraction solvent and the initial sample handling. NPG's amphiphilic nature means it won't behave like a purely nonpolar lipid or a highly polar amino acid.
Core Insight: The primary goal is to disrupt NPG's interactions with matrix components (like proteins and other lipids) and fully solubilize it in a solvent system from which it can be cleanly separated. Standard protein precipitation with a single solvent like methanol or acetonitrile is often insufficient.[3] A biphasic liquid-liquid extraction (LLE) system is generally the most robust starting point.
Troubleshooting Workflow:
Caption: Initial troubleshooting flowchart for low NPG recovery.
Question 2: Which liquid-liquid extraction (LLE) method is best for N-Palmitoyl glutamine, and why is my current one failing?
Answer: The most successful and widely-used LLE methods for general lipid extraction are the Folch and Bligh & Dyer methods.[4][5] These are considered the gold standard and are highly effective for NPG because they use a combination of a nonpolar solvent (chloroform) and a polar solvent (methanol) to create a single-phase system that efficiently disrupts the sample matrix and solubilizes a wide range of lipids, including amphiphilic ones.
Causality:
-
Monophasic Solubilization: The initial chloroform/methanol/water mixture creates a single phase that brings all components into solution, breaking down protein-lipid complexes and ensuring the NPG is accessible.[5]
-
Biphasic Partitioning: The subsequent addition of water or saline solution induces a phase separation. The less polar NPG preferentially partitions into the lower, chloroform-rich organic layer, while more polar contaminants (salts, proteins, etc.) remain in the upper aqueous/methanol layer.[6][7]
If your current LLE is failing, it's likely due to incorrect solvent ratios, insufficient mixing, or a suboptimal partitioning step.
This protocol is suitable for 1 mL of plasma or tissue homogenate.
-
Sample Preparation: Place 1 mL of your sample into a solvent-resistant tube (e.g., glass with a PTFE-lined cap).
-
Monophasic Mixture: Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the sample.[8][9]
-
Homogenization: Vortex vigorously for 10-15 minutes. For tissue samples, sonication or bead beating at this stage is highly recommended to ensure complete disruption.
-
Induce Phase Separation (Part 1): Add 1.25 mL of chloroform and vortex for 1 minute.[8][9]
-
Induce Phase Separation (Part 2): Add 1.25 mL of 0.9% NaCl solution (instead of pure water) and vortex for another minute. The salt solution improves the partitioning of acidic lipids into the organic phase.[8]
-
Centrifugation: Centrifuge at 1,000-2,000 x g for 10 minutes at room temperature to achieve a clean separation of the two phases and a precipitated protein disk at the interface.[9]
-
Collection: Carefully aspirate the lower (chloroform) layer using a glass Pasteur pipette. Pierce the protein disk and avoid collecting any of the upper aqueous phase or the interface material.[8][9]
-
Drying: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent appropriate for your downstream analysis (e.g., isopropanol or acetonitrile/methanol for LC-MS).
Caption: Workflow for a modified Bligh & Dyer LLE protocol.
Question 3: Could the pH of my sample be affecting NPG recovery?
Answer: Yes, absolutely. The glutamine headgroup of NPG contains a carboxylic acid. The charge state of this group, which is dictated by pH, significantly influences the molecule's overall polarity and its partitioning behavior during LLE.
Causality:
-
At High pH (alkaline): The carboxylic acid group will be deprotonated (COO-), making the molecule more polar. This increased polarity can cause the NPG to be retained in the upper aqueous phase during LLE, leading to poor recovery in the organic layer.
-
At Low pH (acidic): The carboxylic acid group will be protonated (COOH), making the molecule less polar (more lipophilic). This state promotes its partitioning into the chloroform layer, thereby increasing recovery. However, extremely low pH can risk hydrolysis of the amide bond.
Recommendation: For optimal recovery, the aqueous phase of your extraction should be maintained at a neutral to slightly acidic pH, ideally between 4.0 and 7.0.[10] Adding a small amount of a weak acid like formic acid or acetic acid to the initial solvent mixture can ensure the NPG remains protonated.
Quantitative Impact of pH Adjustment
| pH Condition | NPG Charge State | Expected Partitioning | Estimated Recovery Change |
| > 8.0 (Alkaline) | Deprotonated (Anionic) | Favors Aqueous Phase | -50% or more |
| 6.0 - 7.5 (Neutral) | Mixed/Deprotonated | Sub-optimal | Baseline |
| 4.0 - 5.5 (Acidified) | Protonated (Neutral) | Favors Organic Phase | +20-50% |
Protocol Modification:
-
Prepare your chloroform:methanol (1:2) mixture with 0.5-1% formic acid. For example, to 100 mL of solvent, add 0.5 mL of formic acid.[11] This is typically sufficient to buffer the sample mixture into the optimal range.
Question 4: I'm using Solid-Phase Extraction (SPE) and getting poor recovery. What am I doing wrong?
Answer: Solid-Phase Extraction (SPE) can be an excellent technique for cleanup, but low recovery is common if the method is not optimized for NPG's specific properties.[12][13] The most frequent errors are incorrect sorbent selection and suboptimal wash/elution solvents.
Causality:
-
Sorbent Choice: NPG has a long C16 alkyl chain, making it well-suited for retention on a reverse-phase (e.g., C18, C8) sorbent via hydrophobic interactions. Using a normal-phase (e.g., silica) or strong ion-exchange sorbent would be inappropriate.
-
Wash Step: The wash solvent must be polar enough to remove hydrophilic interferences without being strong enough to prematurely elute the NPG. A common mistake is using a wash solvent with too high a percentage of organic solvent.
-
Elution Step: The elution solvent must be nonpolar enough to disrupt the hydrophobic interaction between NPG and the C18 sorbent. A common mistake is using an elution solvent that is not strong (nonpolar) enough.
-
Sorbent: Use a C18 SPE cartridge.
-
Conditioning: Condition the cartridge with 1-2 column volumes of a strong organic solvent (e.g., methanol or acetonitrile).
-
Equilibration: Equilibrate the cartridge with 1-2 column volumes of a weak, aqueous solvent (e.g., water or 5% methanol in water). Do not let the sorbent bed go dry.
-
Sample Loading: Load your pre-treated sample (e.g., the reconstituted extract from an LLE, diluted with a weak solvent to ensure binding). The flow rate should be slow (approx. 1 mL/min) to ensure adequate interaction time.[12]
-
Wash Step: Wash away interferences with 1-2 column volumes of a weak to moderately polar solvent. Start with 10-20% methanol in water. If you suspect co-eluting interferences, you can try a slightly stronger wash (e.g., 30-40% methanol), but first confirm this doesn't elute your NPG.
-
Elution Step: Elute the NPG with a strong, nonpolar solvent. A mixture like dichloromethane or methyl-tert-butyl ether (MTBE) is often effective.[14] Acetonitrile or methanol can also be used, but may require larger volumes. Eluting with two smaller aliquots can be more effective than one large one.[12]
Question 5: My recovery seems okay, but my results are inconsistent, especially in LC-MS analysis. Could this be an extraction issue?
Answer: Yes, this is a classic sign of matrix effects .[15][16][17] Matrix effects occur when co-eluting, co-extracted compounds from the biological sample interfere with the ionization of your target analyte (NPG) in the mass spectrometer source.[16][17] The most common culprits in lipid analysis are phospholipids.[15] This interference can suppress the NPG signal, leading to artificially low and highly variable quantification, even if the actual extraction recovery is good.
How to Diagnose Matrix Effects: A simple diagnostic involves comparing the peak area of an NPG standard in a clean solvent to the peak area of the same amount of standard spiked into a blank, extracted matrix sample. A significant decrease in peak area in the matrix sample indicates ion suppression.[16]
Mitigation Strategies:
-
Improve Chromatographic Separation: The best way to combat matrix effects is to chromatographically separate NPG from the interfering compounds (like phospholipids). Develop an LC gradient that ensures NPG does not elute in the dense region of phospholipid elution.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard, such as ¹³C- or ¹⁵N-labeled N-Palmitoyl glutamine, will have nearly identical extraction and chromatographic behavior and will experience the same degree of ion suppression as the analyte. By using the ratio of the analyte to the SIL-IS, the variability from matrix effects can be effectively normalized.
-
Phospholipid Depletion SPE: Specialized SPE products are available that selectively remove phospholipids from the sample extract while allowing other lipids, like NPG, to pass through.[15][18] This can be an effective cleanup step after your initial LLE.
References
-
Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. Journal of Biological Chemistry, 226(1), 497-509. [Link]
-
Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology, 37(8), 911-917. [Link]
-
Cyberlipid. (n.d.). Liquid samples (bligh and dyer). GERLI. [Link]
-
Iverson, S. J., Lang, S. L., & Cooper, M. H. (2001). Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue. Lipids, 36(11), 1283-1287. [Link]
-
Man-Waring, H. (n.d.). Extraction of Lipids in Solution by the Method of Bligh & Dyer. University of California, Berkeley. [Link]
-
Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]
-
PubChem. (n.d.). N-Palmitoyl glutamine. National Center for Biotechnology Information. [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]
-
Satomi, Y., Kobayashi, H., & Nishiumi, S. (2017). One-step lipid extraction for plasma lipidomics analysis by liquid chromatography mass spectrometry. Journal of Chromatography B, 1061–1062, 159–166. [Link]
-
Agilent. (n.d.). Lipidomics Analysis of Human Plasma Using Agilent Bond Elut Lipid Extraction 96-Well Plates. [Link]
Sources
- 1. N-Palmitoyl glutamine | C21H40N2O4 | CID 52922071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Palmitoyl-L-glutamine | Amino Acid Derivative | TargetMol [targetmol.com]
- 3. One-step lipid extraction for plasma lipidomics analysis by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
- 6. bio-protocol.org [bio-protocol.org]
- 7. aquaculture.ugent.be [aquaculture.ugent.be]
- 8. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 9. tabaslab.com [tabaslab.com]
- 10. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 11. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Quantitative analysis of N‐acylphosphatidylethanolamine molecular species in rat brain using solid‐phase extraction combined with reversed‐phase chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
- 16. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
- 18. agilent.com [agilent.com]
stability of N-Palmitoyl glutamine under varying pH conditions
Technical Support Center: Stability of N-Palmitoyl Glutamine
Topic: Stability & Physicochemical Behavior of N-Palmitoyl-L-Glutamine (N-Pal-Gln) Document ID: TS-NPG-004 Last Updated: March 2, 2026
Executive Summary
N-Palmitoyl-L-glutamine (N-Pal-Gln) is an amphiphilic lipid-amino acid conjugate used in drug delivery, supramolecular hydrogels, and metabolic research. Its stability is governed by two distinct forces: chemical integrity (resistance to hydrolysis/cyclization) and physical assembly (micelle vs. hydrogel vs. precipitate).
This guide addresses the critical impact of pH on these forces. Users frequently encounter issues where "instability" is actually a phase transition (precipitation/gelation) rather than chemical degradation.
Part 1: Troubleshooting Guide (Q&A)
Category A: Physical Appearance & Solubility
Q1: My N-Pal-Gln solution has turned cloudy or formed a white precipitate. Has it degraded? Diagnosis: Likely a pH-induced Phase Transition , not chemical degradation. Root Cause: N-Pal-Gln contains a free carboxylic acid group (pKa ≈ 3.8–4.2).
-
At pH < 5: The carboxyl group becomes protonated (COOH). This removes the negative charge that stabilizes the molecule in water, leading to reduced solubility. Depending on concentration, this drives the system into a hydrogel (at high conc.) or precipitate (at low conc.) due to hydrophobic stacking of the palmitoyl tails.
-
Resolution: Check the pH. If acidic, adjust to pH 7.4 using mild base (e.g., NaOH or Tris buffer) to restore solubility (clear micellar solution).
Q2: I am trying to form a hydrogel, but the solution remains liquid. What is wrong? Diagnosis: The pH is likely too high . Root Cause: Supramolecular gelation of N-acyl amino acids often requires a delicate balance of hydrogen bonding and hydrophobic interactions. At neutral or basic pH (pH > 7), the electrostatic repulsion between deprotonated carboxylates (COO⁻) prevents the formation of the fibrous network required for gelation. Corrective Action: Slowly lower the pH using dilute HCl or Glucono-delta-lactone (GdL) to reach the range of pH 3.0–5.0. Alternatively, add divalent cations (e.g., Ca²⁺, Mg²⁺) which can bridge the carboxylate groups and trigger gelation at neutral pH.
Category B: Chemical Stability (HPLC/LC-MS Data)
Q3: I see a new peak in my HPLC chromatogram after storing the sample at pH 2. What is it? Diagnosis: Likely Pyroglutamic Acid (5-oxoproline) formation. Root Cause: Acid-catalyzed cyclization. The N-terminal glutamine residue is susceptible to intramolecular cyclization, expelling ammonia to form pyroglutamic acid. While N-acylation (the palmitoyl group) generally protects the amine, the side chain amide can still participate in degradation pathways under harsh acidic conditions. Prevention: Avoid prolonged storage at pH < 3. Store stock solutions at -20°C or -80°C in neutral buffers (pH 7.0–7.5).
Q4: My sample was exposed to pH 10 for 24 hours. Is it still usable? Diagnosis: High risk of Amide Hydrolysis . Root Cause: Base-catalyzed hydrolysis (saponification). High pH attacks the amide bond linking the palmitic acid tail to the glutamine head, cleaving the molecule into free Palmitic Acid and Free Glutamine . Verification: Run LC-MS. Look for the loss of the parent ion (m/z ~383 [M-H]⁻) and appearance of Palmitic acid (m/z ~255).
Part 2: Deep Dive – The Stability Landscape
The following diagram illustrates the "Stability Landscape" of N-Palmitoyl Glutamine, mapping pH conditions to both physical states and chemical risks.
Figure 1: The pH-dependent stability landscape of N-Palmitoyl Glutamine, correlating environmental pH with physical assembly and chemical degradation risks.
Part 3: Experimental Protocols
Protocol 1: Assessing Chemical Stability via HPLC
Use this protocol to distinguish between physical aggregation and chemical breakdown.
Materials:
-
C18 Reverse-Phase Column (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
Method:
-
Sample Prep: Dissolve N-Pal-Gln to 1 mM in DMSO (to ensure full solubility regardless of pH history). Dilute 1:10 into the starting mobile phase.
-
Gradient: 5% B to 95% B over 20 minutes. N-acyl lipids are hydrophobic and will elute late (typically >12 min).
-
Detection: UV at 210 nm (amide bond) or ELSD/CAD (charged aerosol detection) if available (preferred for lipids).
-
Analysis:
-
Parent Peak: N-Pal-Gln.[1]
-
Early Eluting Peaks (<3 min): Free Glutamine / Pyroglutamic acid (polar).
-
Late Eluting Peak (near parent): Palmitic Acid (requires ELSD/MS, weak UV absorbance).
-
Protocol 2: pH-Triggered Gelation Test
Use this to verify the supramolecular capability of your lot.
-
Preparation: Prepare a 10 mg/mL (approx 26 mM) stock solution in 0.1 M NaOH. The solution should be clear.
-
Titration: While stirring, add 0.1 M HCl dropwise.
-
Observation: Monitor the pH.
-
At pH ~6.0: Solution may become opalescent (vesicle formation).
-
At pH ~4.0: Viscosity should increase dramatically. Invert the vial; if the sample does not flow, a hydrogel has formed.
-
-
Reversibility: Add 0.1 M NaOH back to the gel. It should dissolve back into a clear solution, confirming the "instability" was physical, not chemical.
Part 4: Summary of Physicochemical Data
| Parameter | Acidic (pH 2-4) | Neutral (pH 7.4) | Basic (pH > 10) |
| Solubility | Low (Insoluble/Gel) | High (Micellar) | High (Solution) |
| Dominant Species | Protonated Acid (R-COOH) | Carboxylate Anion (R-COO⁻) | Carboxylate Anion (R-COO⁻) |
| Primary Degradation | Cyclization (Pyroglutamate) | None (Stable) | Hydrolysis (Palmitate + Gln) |
| Storage Recommendation | Short-term only | Recommended (-20°C) | Avoid |
References
-
PubChem. (2024).[2] N-Palmitoyl glutamine | C21H40N2O4.[2] National Library of Medicine. Link
-
TargetMol. (2024). N-Palmitoyl-L-glutamine Product Information & Solubility. TargetMol. Link
-
MedChemExpress. (2024). N-Palmitoyl-L-glutamine - Biochemical Properties and Storage. MedChemExpress. Link
-
Zhang, Y., et al. (2009). pH-triggered injectable hydrogels prepared from aqueous N-palmitoyl chitosan.[3] Biomaterials. Link(Note: Illustrates the general mechanism of pH-triggered gelation in palmitoyl-conjugated amines).
-
Sigma-Aldrich. (2024). L-Glutamine Stability in Cell Culture Media. Sigma-Aldrich Technical Guides. Link(Note: Reference for the glutamine-specific degradation pathway to pyroglutamate).
Sources
- 1. N-Palmitoyl-L-glutamine | Amino Acid Derivative | TargetMol [targetmol.com]
- 2. N-Palmitoyl glutamine | C21H40N2O4 | CID 52922071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pH-triggered injectable hydrogels prepared from aqueous N-palmitoyl chitosan: in vitro characteristics and in vivo biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Palmitoyl Glutamine (N-P-Gln) Detection Assays
A Guide to Minimizing Background Noise and Ensuring Assay Integrity
Welcome to the technical support center for N-Palmitoyl glutamine (N-P-Gln) detection assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges encountered during the quantification of this important lipidated amino acid. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.
N-Palmitoyl glutamine is a fascinating signaling molecule with emerging roles in physiology, including a strong association with cardiorespiratory fitness.[1][2][3] Accurate detection of N-P-Gln is crucial for advancing our understanding of its biological functions. However, like many lipid-based analytes, its detection can be hampered by significant background noise, leading to inaccurate quantification and interpretation of results. This guide will provide a structured approach to identifying and mitigating these issues.
Troubleshooting Guide: High Background in N-P-Gln Assays
High background noise can manifest in various ways, from a consistently elevated baseline to sporadic, interfering peaks. The following sections break down the most common causes and provide actionable solutions, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS), the most prevalent and sensitive detection method for N-acyl amino acids.[][5]
Issue 1: Consistently High Baseline or "Dirty" Chromatogram in LC-MS Analysis
A persistently high baseline often points to issues with the sample matrix or the analytical system itself. The "matrix effect," where endogenous compounds in the sample suppress or enhance the ionization of the target analyte, is a primary culprit.[6][7]
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Inadequate Sample Cleanup | Biological samples (plasma, tissue homogenates) are complex mixtures of lipids, proteins, and other metabolites that can interfere with N-P-Gln detection.[6][8] | Optimize your extraction protocol. Consider a more rigorous cleanup method such as multi-step extractions or the use of specific solid-phase extraction (SPE) cartridges designed for lipid analysis.[6][9] A double liquid-liquid extraction (LLE) can also be effective in removing hydrophobic interferences.[6] |
| Phospholipid Interference | Phospholipids are a major cause of ion suppression in biological samples analyzed by LC-MS.[6] | Incorporate a phospholipid removal step. There are commercially available SPE cartridges and plates specifically designed to deplete phospholipids from your sample extracts. |
| Contaminated Solvents or Reagents | Impurities in solvents, buffers, or derivatization reagents can introduce background noise.[][10] | Use high-purity, LC-MS grade solvents and reagents. [10] Always prepare fresh buffers and filter them before use. |
| System Contamination | The LC-MS system itself (injector, column, ion source) can become contaminated over time, leading to a high baseline. | Implement a rigorous system cleaning protocol. This should include flushing the LC system with a strong solvent series and cleaning the mass spectrometer's ion source according to the manufacturer's instructions. |
Experimental Workflow: Enhanced Sample Cleanup for N-P-Gln Analysis
Caption: Enhanced sample preparation workflow for N-P-Gln analysis.
Issue 2: Interfering Peaks Co-eluting with N-P-Gln
The presence of peaks that have the same or similar mass-to-charge ratio (m/z) and retention time as N-P-Gln can lead to artificially inflated measurements.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Isomeric or Isobaric Interferences | Other molecules in the sample may have the same elemental composition (isomers) or the same nominal mass (isobars) as N-P-Gln. | Improve chromatographic separation. [7] This can be achieved by adjusting the mobile phase gradient, changing the column chemistry (e.g., from C18 to a different stationary phase), or using a longer column.[7] |
| In-source Fragmentation or Cyclization | Related molecules, such as glutamine or glutamic acid, can undergo chemical transformations within the mass spectrometer's ion source, generating ions that mimic N-P-Gln.[11][12] For instance, glutamine can cyclize to form pyroglutamic acid.[11][12] | Optimize MS source conditions. This includes adjusting parameters like fragmentor voltage to minimize in-source fragmentation.[11][12] Additionally, ensure your chromatography separates N-P-Gln from potentially interfering precursors like free glutamine.[11][12] |
| Cross-talk from Other Analytes | In a multiple reaction monitoring (MRM) experiment, fragments from a different co-eluting compound might be detected in the N-P-Gln transition.[13] | Select more specific MRM transitions. If possible, choose a different precursor-product ion pair for N-P-Gln that is less prone to interference. A full scan or product ion scan of an N-P-Gln standard can help identify unique fragments. |
Logical Flow: Troubleshooting Co-eluting Peaks
Caption: Decision tree for addressing co-eluting interferences.
Issue 3: High Background in Immunoassay (ELISA) or Fluorescent Probe-Based Assays
While less common for N-P-Gln detection, immunoassays and fluorescent probes can also suffer from high background.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Blocking | Non-specific binding of antibodies or probes to the assay plate or other sample components can cause a high background signal.[14][15] | Optimize the blocking step. Increase the concentration of the blocking agent (e.g., BSA or non-fat milk), the blocking time, or the temperature.[15] Ensure the blocking buffer is compatible with your detection system. |
| Antibody/Probe Concentration Too High | Excessive concentrations of primary or secondary antibodies, or the fluorescent probe, can lead to non-specific binding.[14][16] | Titrate your antibodies/probes. Perform a dilution series to find the optimal concentration that provides a good signal-to-noise ratio.[16] |
| Inadequate Washing | Residual, unbound reagents remaining in the wells after incubation steps are a common cause of high background.[14][17] | Improve the washing procedure. Increase the number of wash steps, the volume of wash buffer, and ensure complete aspiration of the buffer between each step.[17][18] |
| Cross-Reactivity | The detection antibody or probe may be binding to other structurally similar molecules in the sample. | Run appropriate controls. This includes a negative control with no analyte to assess the baseline background and testing for cross-reactivity with related N-acyl amino acids. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of internal standard to use for N-P-Gln quantification?
A: The gold standard is a stable isotope-labeled (SIL) internal standard, such as N-Palmitoyl-[¹³C₅,¹⁵N₁]glutamine. A SIL internal standard has a higher mass than the endogenous N-P-Gln but is chemically identical, meaning it will behave the same way during sample extraction, chromatography, and ionization.[10] This allows for the most accurate correction of matrix effects and variations in sample processing.[19]
Q2: My N-P-Gln signal is suppressed. How can I improve it?
A: Signal suppression is a common manifestation of the matrix effect.[6] To mitigate this, you can:
-
Improve sample cleanup: As detailed in the troubleshooting guide, more extensive extraction and purification can remove interfering substances.[7]
-
Dilute your sample: While this may seem counterintuitive, diluting the sample extract can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.[7]
-
Optimize chromatography: Better separation of N-P-Gln from the bulk of the matrix components can reduce co-elution and thus, suppression.[7]
Q3: Can the sample collection and handling process affect background noise?
A: Absolutely. It is critical to have standardized protocols for sample collection and handling.[19] Key considerations include:
-
Anticoagulants: For plasma samples, EDTA is often preferred for lipidomics analysis.[20]
-
Freeze-thaw cycles: While some lipids are stable through a single freeze-thaw cycle, it is best to minimize these to prevent degradation and the generation of interfering byproducts.[20]
-
Storage: Samples should be stored at -80°C to maintain the integrity of the analytes.
Q4: Are there any known metabolic precursors or related compounds that I should be aware of as potential interferences?
A: Yes. Given its structure, potential interferences could arise from the metabolism of glutamine and palmitic acid.[1][21] The metabolic pathway of glutamine is complex, involving its conversion to glutamate and entry into the TCA cycle.[21][22] While N-P-Gln does not appear to be formed non-enzymatically from glutamine and palmitic acid in plasma, it is crucial to be aware of these related compounds and ensure your analytical method can distinguish N-P-Gln from them.[1]
References
-
Marasca, C., D'Alessandro, A., & Zolla, L. (2021). Analytical Considerations for Reducing the Matrix Effect for the Sphingolipidome Quantification in Whole Blood. Taylor & Francis Online. [Link]
-
Li, W., & Tse, F. L. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
SCIEX. (2023). How to reduce matrix effect and increase analyte signal in extracted samples?. [Link]
-
Leonards, P. E. G., et al. (2021). Removing Disturbing Matrix Constituents from Biota Extracts from Total Extraction and Silicone‐Based Passive Sampling. Environmental Toxicology and Chemistry. [Link]
-
Marasca, C., et al. (2021). Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood. PubMed. [Link]
-
Ji, Y., et al. S- to N-Palmitoyl Transfer during Proteomic Sample Preparation. PMC. [Link]
-
McGarrah, R. W., et al. (2026). N-palmitoyl glutamine is a candidate mediator of cardiorespiratory fitness. PMC. [Link]
-
McGarrah, R. W., et al. (2025). N-Palmitoyl Glutamine Is a Candidate Mediator of Cardiorespiratory Fitness. Circulation. [Link]
-
McGarrah, R. W., et al. (2026). N-Palmitoyl Glutamine Is a Candidate Mediator of Cardiorespiratory Fitness. ResearchGate. [Link]
-
Amro, B. J., et al. Fluorescent Probes with Unnatural Amino Acids to Monitor Proteasome Activity in Real-Time. [Link]
-
Allen, D. K., et al. A General Method for Quantification and Discovery of Acyl Groups Attached to Acyl Carrier Proteins in Fatty Acid Metabolism Using LC-MS/MS. PMC. [Link]
-
Hycult Biotech. Troubleshooting ELISA. [Link]
-
Wu, C., et al. (2020). The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. MDPI. [Link]
-
Sletten, E. M., et al. (2023). Development of fluorescent OMNI-probes for N-terminal amino acid identification. ResearchGate. [Link]
-
Yuan, Y., et al. (2023). Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. PMC. [Link]
-
Ji, Y., et al. (2020). S- to N-Palmitoyl Transfer During Proteomic Sample Preparation. ResearchGate. [Link]
-
Mass Spectrometry Solutions. (2016). How to optimize your sample preparation technique for mass spectrometry. [Link]
-
Wu, C., et al. (2020). Fluorescent indicators for amino acids. ResearchGate. [Link]
-
Hunt, J. P., et al. (2025). Eliminating Assay Background of a Low-Cost, Colorimetric Glutamine Biosensor by Engineering an Alternative Formulation of Cell-Free Protein Synthesis. MDPI. [Link]
-
Purwaha, P., et al. (2014). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Semantic Scholar. [Link]
-
American Association for Clinical Chemistry. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. [Link]
-
Kandasamy, K., et al. (2013). A pathway map of glutamate metabolism. PMC. [Link]
-
Purwaha, P., et al. (2014). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. PMC. [Link]
- Boguslaski, R. C., et al. (1989). Noise controlled immunoassays.
-
Waters Corporation. Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro. [Link]
-
LI-COR Biosciences. Troubleshooting Quantitative Western Blots Hints and Tips. [Link]
-
BenchSci. (2025). Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background. [Link]
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- 5. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 7. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 8. academic.oup.com [academic.oup.com]
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Technical Support Center: N-Acyl Glutamine Analysis & Ionization Suppression
Welcome to the technical support center for N-acyl glutamine analysis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of liquid chromatography-mass spectrometry (LC-MS) analysis for this important class of molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, with a primary focus on mitigating ionization suppression.
Understanding Ionization Suppression in N-Acyl Glutamine Analysis
Ionization suppression is a significant challenge in LC-MS-based bioanalysis, leading to reduced analyte signal intensity, poor sensitivity, and inaccurate quantification.[1][2][3] This phenomenon occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[4][5] For N-acyl glutamines, which are often analyzed in complex biological matrices like plasma or serum, understanding and overcoming ionization suppression is critical for reliable results.[6][7]
The most common ionization technique, electrospray ionization (ESI), is particularly susceptible to these effects.[2][4][8] The competition for charge and surface access within the ESI droplet between the analyte and high concentrations of matrix components is a primary cause of signal suppression.[4][5]
Troubleshooting Guide: A Problem-Solution Approach
This guide addresses specific issues you may encounter during your N-acyl glutamine analysis workflow.
Problem 1: Low or No Signal Intensity for My N-Acyl Glutamine
A weak or absent signal for your analyte of interest is a common and frustrating issue. Often, this is a direct consequence of ionization suppression.
Possible Cause: High levels of co-eluting matrix components, particularly phospholipids, are interfering with the ionization of your N-acyl glutamine.[6][9][10]
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ionization suppression is to remove interfering matrix components before they reach the LC-MS system.[1][6][11]
-
Solid-Phase Extraction (SPE): This technique provides a more thorough cleanup than simple protein precipitation by selectively isolating the analyte.[1][12] Mixed-mode SPE cartridges can offer enhanced selectivity for N-acyl glutamines.
-
Phospholipid Removal Plates/Cartridges: Specific products, such as HybridSPE® or Ostro™, are designed to effectively remove phospholipids, a major cause of ion suppression in plasma and serum samples.[9][10] These methods combine the simplicity of protein precipitation with targeted phospholipid depletion.[10]
-
Liquid-Liquid Extraction (LLE): LLE can be an effective method for separating analytes from interfering substances based on their differential solubility in immiscible liquids.[6] Adjusting the pH of the aqueous phase can optimize the extraction of N-acyl glutamines.[6]
-
-
Chromatographic Separation: If extensive sample cleanup is not feasible, optimizing the chromatographic separation can move the elution of your N-acyl glutamine away from regions of significant ion suppression.[8]
-
Gradient Modification: Adjusting the mobile phase gradient can improve the resolution between your analyte and interfering peaks.
-
Column Chemistry: Switching to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl or a pentafluorophenyl (PFP)) can alter selectivity and improve separation.[2]
-
-
Sample Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of both the analyte and the interfering matrix components.[2] This is only a viable option if the N-acyl glutamine concentration is high enough to remain detectable after dilution.[2]
Problem 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
High variability in your QC sample results can indicate fluctuating levels of ionization suppression from one sample to the next.[2]
Possible Cause: Inconsistent matrix effects across different samples are leading to variable ionization suppression.
Solutions:
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting for ionization suppression.[2][13] A SIL-IS, such as a ¹³C- or ¹⁵N-labeled N-acyl glutamine, has nearly identical chemical and physical properties to the analyte.[13][14] It will co-elute and experience the same degree of ionization suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[2][15]
-
Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.[1][2] This ensures that the standards and the samples are affected by the matrix in a similar manner.
-
Robust Sample Preparation: A consistent and effective sample preparation method, such as SPE or phospholipid removal, will minimize sample-to-sample variability in matrix composition.[6][11]
Experimental Workflow: Post-Column Infusion for Identifying Ion Suppression Zones
To effectively troubleshoot, it is crucial to identify where in the chromatographic run ion suppression is occurring. The post-column infusion technique is a valuable diagnostic tool for this purpose.[6]
Caption: Workflow for Post-Column Infusion Experiment.
Protocol:
-
System Setup:
-
Connect the outlet of the LC column to one inlet of a tee union.
-
Connect the outlet of a syringe pump to the other inlet of the tee union.
-
Connect the outlet of the tee union to the mass spectrometer's ion source.
-
-
Analyte Infusion:
-
Fill a syringe with a standard solution of your N-acyl glutamine.
-
Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).
-
Begin infusing the standard into the MS and acquire data in Multiple Reaction Monitoring (MRM) mode for your analyte. You should observe a stable, elevated baseline signal.
-
-
Injection of Blank Matrix:
-
Once a stable baseline is achieved, inject an extract of a blank biological matrix (that does not contain the analyte) onto the LC column and start the chromatographic run.
-
-
Data Analysis:
-
Monitor the signal intensity of your N-acyl glutamine. Any significant drop in the baseline signal indicates a region of ion suppression. This allows you to correlate retention times of matrix components with areas of signal suppression.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of ionization suppression in biological samples?
A1: The main culprits are endogenous components of the biological matrix.[16] For plasma and serum, phospholipids are a major contributor to ion suppression.[6][9][10] Other sources include salts from buffers, proteins, and metabolites that may co-elute with your N-acyl glutamine.[2][16][17] Exogenous compounds like detergents or polymers introduced during sample handling can also cause suppression.[2]
Q2: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more prone to ion suppression?
A2: ESI is generally more susceptible to ion suppression than APCI.[2][4][8] The ESI process is highly dependent on the characteristics of the liquid droplet, making it more sensitive to the presence of non-volatile matrix components.[4] APCI, which involves gas-phase ionization, is less affected by these non-volatile species.[4][8]
Q3: Can the mobile phase composition affect ionization suppression?
A3: Yes, the mobile phase can have a significant impact. Certain additives, like trifluoroacetic acid (TFA), can cause ion suppression, particularly in positive ion mode, due to ion-pairing effects.[5][8][17] It is generally recommended to use volatile buffers like ammonium formate or ammonium acetate to enhance spray stability and ionization efficiency.[11] The organic content of the mobile phase can also influence the elution of interfering compounds.
Q4: What is the difference between ion suppression and ion enhancement?
A4: While ion suppression leads to a decrease in signal intensity, ion enhancement is the opposite effect, where co-eluting matrix components increase the ionization efficiency of the analyte, resulting in a higher signal.[1][7] Both are types of matrix effects and can compromise the accuracy of quantitative analysis.[3]
Q5: How can I choose the best internal standard for my N-acyl glutamine analysis?
A5: The ideal internal standard is a stable isotope-labeled (SIL) version of your specific N-acyl glutamine.[2][13] This will ensure that it has the same chromatographic retention time, extraction recovery, and ionization efficiency as the analyte. If a specific SIL-IS is not available, a structurally similar N-acyl glutamine with a different acyl chain length that is not present in the sample could be considered, but this is a less ideal option as its behavior may not perfectly mimic the analyte of interest.
Data Summary Table: Comparison of Sample Preparation Techniques
| Sample Preparation Technique | Pros | Cons | Typical Analyte Recovery | Phospholipid Removal Efficiency |
| Protein Precipitation (PPT) | Simple, fast, inexpensive | Low selectivity, high levels of residual matrix components | >90% | <10% |
| Liquid-Liquid Extraction (LLE) | Good for removing salts and some phospholipids | Can be labor-intensive, requires solvent optimization | 70-90% | Moderate |
| Solid-Phase Extraction (SPE) | High selectivity, cleaner extracts | Requires method development, more expensive than PPT | 80-95% | High |
| Phospholipid Removal Plates | Simple, fast, highly effective at removing phospholipids | Higher cost per sample | >90% | >99% |
Diagram: The Vicious Cycle of Ionization Suppression
Caption: The cycle of ionization suppression in LC-MS analysis.
References
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). University of Paris-Saclay.
- Ion suppression (mass spectrometry). (n.d.). Wikipedia.
- Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. (n.d.). MilliporeSigma.
- Extraction Methods for The Removal of Phospholipids and Other Endogenous Material from A Biological Fluid. (2011). Bioanalysis.
- Ion Suppression and ESI. (n.d.). University of Waterloo Mass Spectrometry Facility.
- Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis. (n.d.). Benchchem.
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2022). LCGC International.
- The Secrets of Electrospray Ionization: Why Less is More. (2020). LCGC International.
- Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. (n.d.). Waters Corporation.
- HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. (n.d.). PMC.
- Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025). AMSbiopharma.
- A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. (n.d.). PubMed.
- Ion Suppression: A Major Concern in Mass Spectrometry. (2020). LCGC International.
- Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. (2025). Biotech Spain.
- matrix-effect-in-bioanalysis-an-overview.pdf. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
- How Amino Acid Internal Standards Boost Mass Spec Accuracy. (2025). IROA Technologies.
- Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). PMC - NIH.
- The Impact of Matrix Effects on Mass Spectrometry Results. (2025). ResolveMass Laboratories Inc..
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation.
- Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. (n.d.). NorthEast BioLab.
- Stable Isotope Labeled Amino Acids. (n.d.). ChemPep.
Sources
- 1. longdom.org [longdom.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. eijppr.com [eijppr.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 10. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 12. tandfonline.com [tandfonline.com]
- 13. iroatech.com [iroatech.com]
- 14. chempep.com [chempep.com]
- 15. nebiolab.com [nebiolab.com]
- 16. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
purification strategies for removing impurities from N-Palmitoyl glutamine
Welcome to the dedicated technical support guide for the purification of N-Palmitoyl glutamine (NPG). This document provides in-depth, field-proven strategies and troubleshooting advice for researchers, scientists, and drug development professionals aiming to achieve high-purity NPG for their experiments.
Introduction: The Critical Role of Purity
Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile
This section addresses the foundational questions regarding the common contaminants encountered in crude N-Palmitoyl glutamine.
Q1: What are the most common impurities I should expect in my crude N-Palmitoyl glutamine sample?
A1: The impurity profile of NPG is directly linked to its synthesis, which typically involves the acylation of L-glutamine with palmitic acid or an activated derivative like palmitoyl chloride.[2] The expected impurities can be categorized as follows:
-
Unreacted Starting Materials:
-
L-Glutamine: A highly polar amino acid that is often used in excess to drive the reaction to completion.
-
Palmitic Acid: A non-polar fatty acid that can be difficult to remove completely from the final product due to similar long-chain characteristics.
-
-
Synthesis-Related By-products:
-
Pyroglutamic Acid: L-glutamine is susceptible to intramolecular cyclization, especially under acidic conditions or upon heating, to form pyroglutamic acid.[3][4][5] This is a very common and often problematic impurity.
-
Salts: Inorganic salts (e.g., NaCl) may be present, depending on the work-up procedure and pH adjustments.
-
-
Degradation Products:
-
Hydrolysis Products: The amide bond in NPG can be susceptible to hydrolysis under harsh acidic or basic conditions, leading to the re-formation of palmitic acid and glutamine.
-
Oxidation Products: While less common, the long alkyl chain can be susceptible to minor oxidation over long-term storage if not handled under an inert atmosphere.
-
Table 1: Common Impurities in N-Palmitoyl Glutamine Synthesis
| Impurity | Chemical Nature | Origin | Detection Method |
| L-Glutamine | Polar, Amino Acid | Unreacted Starting Material | TLC, LC-MS |
| Palmitic Acid | Non-polar, Fatty Acid | Unreacted Starting Material | TLC, GC-MS, LC-MS |
| Pyroglutamic Acid | Polar, Lactam | L-Glutamine Cyclization[4] | HPLC, LC-MS |
| Inorganic Salts | Ionic | Synthesis Work-up | Conductivity, Ash Test |
Q2: How can I get a quick preliminary assessment of my crude product's purity?
A2: Thin-Layer Chromatography (TLC) is an invaluable, rapid technique for initial purity assessment.
-
Principle: You can effectively separate the non-polar palmitic acid, the highly polar glutamine, and the intermediate-polarity product, N-Palmitoyl glutamine.
-
Recommended TLC System:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of Dichloromethane (DCM) and Methanol (MeOH) with a small amount of Acetic Acid (e.g., DCM:MeOH:AcOH 90:10:1). The acetic acid helps to protonate the carboxylic acid groups, reducing streaking on the silica plate.
-
-
Visualization:
-
UV Light (254 nm): To visualize UV-active compounds.
-
Potassium Permanganate (KMnO₄) Stain: Stains compounds with oxidizable groups (the fatty acid chain).
-
Ninhydrin Stain: Specifically stains primary and secondary amines. Unreacted L-glutamine will appear as a distinct colored spot (usually purple/blue). Your NPG product should be ninhydrin-negative.
-
A single spot that is ninhydrin-negative and moves off the baseline is a good indication of a relatively clean crude product. Multiple spots indicate the presence of the impurities listed above.
Part 2: Primary Purification Strategy - Recrystallization
Recrystallization is the most effective, scalable, and economical method for the primary purification of N-Palmitoyl glutamine. The strategy hinges on the amphiphilic nature of the molecule.
Core Protocol: Recrystallization of N-Palmitoyl Glutamine
-
Solvent Selection: The key is to find a solvent system where NPG is soluble at high temperatures but sparingly soluble at low temperatures. A mixed solvent system is ideal. Ethanol/Water or Isopropanol/Water are excellent starting points.
-
Dissolution: Place the crude NPG powder in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture gently (e.g., in a 60-70°C water bath) with stirring until the solid dissolves completely. The goal is to create a saturated solution.
-
Induce Crystallization: While the solution is still warm, slowly add the anti-solvent (e.g., deionized water) dropwise until the solution becomes faintly and persistently cloudy. This indicates the point of supersaturation.
-
Clarification: Add a few more drops of the primary solvent (ethanol) until the solution becomes clear again. This ensures you are not trapping impurities by crashing the product out of solution too quickly.
-
Cooling: Remove the flask from the heat source, cover it to prevent solvent evaporation, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath or refrigerator (4°C) for at least one hour to maximize the crystal yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent mixture to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under a high vacuum to remove all residual solvents.
Troubleshooting Guide: Recrystallization
Q: My product is "oiling out" as a liquid instead of forming solid crystals. How do I fix this? A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or the solution is too supersaturated.
-
Causality: The product is coming out of solution above its melting point or too rapidly for a crystal lattice to form.
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add more of the primary solvent (e.g., ethanol) to reduce the level of saturation.
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
Try a different solvent system with a lower boiling point.
-
Q: No crystals are forming even after the solution has cooled in an ice bath. What are my next steps? A: Crystal formation requires nucleation. Sometimes, spontaneous nucleation is slow.
-
Causality: The solution is stable in a supersaturated state.
-
Solution (in order of preference):
-
Seeding: Add a tiny crystal of pure NPG to the solution. This provides a template for crystal growth.[6]
-
Scratching: Gently scratch the inside surface of the flask with a glass rod below the solvent level. The microscopic scratches provide nucleation sites.
-
Concentration: Reduce the volume of the solvent by gentle heating or under a stream of inert gas and then attempt to cool again.
-
Add more anti-solvent: Add a little more anti-solvent (water) to further decrease the solubility.
-
Diagram 1: Troubleshooting Crystallization A decision tree for common recrystallization problems.
Part 3: Advanced Purification - Chromatographic Methods
When recrystallization is insufficient to remove closely related impurities, or when very high purity (>99%) is required, chromatographic techniques are necessary.
Workflow: General Purification Strategy
The diagram below illustrates a comprehensive purification and analysis workflow.
Diagram 2: NPG Purification & Analysis Workflow From crude material to a verified, pure compound.
Method 1: Flash Silica Gel Chromatography
-
Principle: This method separates compounds based on their differential adsorption to a polar stationary phase (silica) and solubility in a non-polar mobile phase. Polar compounds like L-glutamine and pyroglutamic acid will adsorb strongly to the silica and elute late, while less polar compounds like palmitic acid will move faster with the solvent front. NPG will elute at an intermediate polarity.
-
Core Protocol:
-
Slurry & Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or DCM). Pack a glass column with the slurry to create a uniform bed.
-
Sample Loading: Dissolve the NPG sample in a minimal amount of the mobile phase or a stronger solvent (like DCM/MeOH). Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the column bed. This "dry loading" technique generally results in better separation.
-
Elution: Start eluting with a low-polarity mobile phase (e.g., 100% DCM). Gradually increase the polarity by adding methanol (e.g., from 0% to 10% methanol in DCM). This is known as a gradient elution.
-
Fraction Collection: Collect the eluent in a series of fractions and analyze each fraction by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Troubleshooting Guide: Flash Chromatography
Q: My compound is streaking/tailing on the column, leading to poor separation. Why is this happening? A: Tailing is often caused by the acidic nature of the NPG's carboxylic acid group interacting too strongly with the slightly acidic silica gel.
-
Causality: Strong, non-ideal interactions between the analyte and the stationary phase.
-
Solution:
-
Add an Acid Modifier: Add a small amount (0.5-1%) of acetic acid or formic acid to your mobile phase. The acid will protonate the carboxylate on your NPG, reducing its interaction with the silica surface and resulting in sharper peaks and better separation.[7]
-
Check Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, the sample mass should be about 1-5% of the mass of the silica gel.
-
Method 2: Preparative Reversed-Phase HPLC (RP-HPLC)
-
Principle: For the highest possible purity, RP-HPLC is the gold standard. It uses a non-polar stationary phase (typically C18 silica) and a polar mobile phase. Polar impurities like glutamine will elute very early, while the non-polar palmitic acid and NPG will be retained and separated based on their hydrophobicity.[8]
-
Core Protocol:
-
Column: A preparative C18 column.
-
Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid. The acid modifier is crucial for good peak shape.
-
Mobile Phase B: Acetonitrile or Methanol with the same acid modifier (0.1% TFA or Formic Acid).
-
Gradient: A typical gradient would run from ~60% B to 100% B over 20-30 minutes. This will need to be optimized based on an initial analytical scale injection.
-
Post-Purification: The collected fractions containing pure NPG will be mixtures of water, acetonitrile/methanol, and the acid modifier. The organic solvent and some water can be removed by rotary evaporation. The remaining water and volatile acid can be removed by lyophilization (freeze-drying).
-
Q: How do I remove the trifluoroacetic acid (TFA) from my purified sample? It can be toxic to cells. A: This is a critical and common challenge.
-
Causality: TFA is a strong acid with a relatively high boiling point (72.4 °C) and forms ion pairs with the product, making it difficult to remove completely.
-
Solution:
-
Lyophilization: Multiple rounds of lyophilization can remove the bulk of the TFA.
-
Solvent Exchange: After removing the HPLC solvents, dissolve the residue in a small amount of water or a 10% solution of a volatile organic solvent like acetonitrile in water, and then lyophilize again. Repeat this 2-3 times.
-
Mild Anion Exchange: For complete removal, a quick pass through a small plug of a suitable weak anion exchange resin can be effective, followed by lyophilization.
-
Use Formic Acid: Whenever possible, develop your HPLC method using 0.1% formic acid instead of TFA. Formic acid is much more volatile and easier to remove during lyophilization.
-
References
- TargetMol. (n.d.). N-Palmitoyl-L-glutamine.
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Crochet, A. (n.d.). Guide for crystallization. University of Fribourg. Retrieved from [Link]
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Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations. Retrieved from [Link]
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Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]
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Wan, J., Roth, A. F., Bailey, A. O., & Davis, N. G. (2007). Palmitoylated proteins: purification and identification. Nature protocols, 2(7), 1573–1584. Retrieved from [Link]
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Kubica, P., Kot-Wasik, A., & Namieśnik, J. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2845. Retrieved from [Link]
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McGarrah, R. W., et al. (2023). N-palmitoyl glutamine is a candidate mediator of cardiorespiratory fitness. medRxiv. Retrieved from [Link]
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McGarrah, R. W., et al. (2023). N-Palmitoyl Glutamine Is a Candidate Mediator of Cardiorespiratory Fitness. Circulation, 148(20), 1613–1626. Retrieved from [Link]
- Kay, S. A., et al. (2015). Methods of detecting and measuring glutamine and analogues thereof, and methods related thereto. Google Patents.
- Yokozeki, K., et al. (1990). Method for purifying L-glutamine. Google Patents.
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National Center for Biotechnology Information. (n.d.). N-Palmitoyl glutamine. PubChem Compound Database. Retrieved from [Link]
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Sasso, O., et al. (2020). N-Acylethanolamine Acid Amidase (NAAA): Mechanism of Palmitoylethanolamide Hydrolysis Revealed by Mechanistic Simulations. ACS Catalysis, 10(19), 11366–11377. Retrieved from [Link]
- Baxter, J. H., & Snowden, M. (2001). Stability of N-Acetylglutamine and Glutamine in Aqueous Solution and in a Liquid Nutritional Product by an Improved HPLC Method. Journal of Food Science, 66(5), 664-668.
- Zhang, Y., et al. (2013). Synthesis method of palmitoyl amino acid sodium. Google Patents.
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Various Authors. (2013). Troubleshooting protein purification? ResearchGate. Retrieved from [Link]
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McGarrah, R. W., et al. (2023). N-Palmitoyl Glutamine Is a Candidate Mediator of Cardiorespiratory Fitness. Circulation, 148(20), 1613-1626. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Palmitoyllactic Acid Detection.
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Stafford, C., et al. (2022). Investigation of Impurities in Peptide Pools. OPUS FAU. Retrieved from [Link]
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Baxter, J., Kim, Y., & Snowden, M. (2001). Hydrolysis of N-Acetyl-L-Glutamine by Acylase I. Journal of Food Science, 66(7), 939-943. Retrieved from [Link]
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Naveen, S., et al. (2014). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Brazilian Chemical Society, 25(10), 1832-1842. Retrieved from [Link]
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Beck, A., et al. (2023). Investigation of Impurities in Peptide Pools. Molecules, 28(3), 1367. Retrieved from [Link]
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van der Knaap, E., et al. (2023). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening, 9(3), 32. Retrieved from [Link]
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Khan, K., & Elia, M. (1992). Factors affecting the stability of L-glutamine in solution. Clinical Nutrition, 11(4), 186-192. Retrieved from [Link]
- Airaudo, C. B., et al. (1987). Stability of Glutamine and Pyroglutamic Acid under Model System Conditions: Influence of Physical and Technological Factors. Journal of Food Science, 52(6), 1750-1752.
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- Various Inventors. (1958). Process for producing monosodium glutamate crystals. Google Patents.
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Validation & Comparative
Validating N-Palmitoyl Glutamine: A New Frontier in Metabolic Biomarkers for Cardiorespiratory Fitness
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the dynamic landscape of metabolic research and preventative medicine, the identification of robust biomarkers for cardiorespiratory fitness (CRF) is of paramount importance. CRF, a powerful predictor of cardiovascular health and overall mortality, has traditionally been assessed through physically demanding and resource-intensive methods like cardiopulmonary exercise testing (CPET). The discovery of circulating molecules that accurately reflect an individual's CRF level holds the promise of more accessible and widespread monitoring of this crucial health metric. This guide provides a comprehensive technical evaluation of a promising new candidate: N-Palmitoyl glutamine (N-pal-gln), a lipidated amino acid recently identified through non-targeted plasma metabolomics.[1][2]
This document will delve into the scientific evidence supporting N-pal-gln as a metabolic biomarker, compare its performance with established CRF markers, and provide detailed experimental protocols for its validation. Our approach is grounded in the principles of scientific integrity, offering a self-validating framework for researchers and drug development professionals to critically assess and potentially implement this novel biomarker.
The Emergence of N-Palmitoyl Glutamine as a CRF Biomarker
N-pal-gln is an N-acyl amino acid, a class of signaling molecules structurally related to endocannabinoids.[3] While the biological roles of many N-acyl amino acids are still under investigation, recent groundbreaking research has brought N-pal-gln to the forefront of metabolic science. A non-targeted metabolomics study identified a previously unannotated mass spectrometry peak as N-pal-gln and established its strong positive association with maximal oxygen uptake (VO2max), the gold-standard measure of CRF.[1][2][4] This association was validated in two independent human cohorts.[1][2][4]
Key findings that position N-pal-gln as a compelling biomarker candidate include:
-
Positive Correlation with VO2max: A significant positive relationship between plasma N-pal-gln levels and VO2max has been demonstrated, even after adjusting for potential confounders like age, sex, race, and lean body mass.[4][5]
-
Response to Exercise: Levels of circulating N-pal-gln increase in response to endurance exercise training, suggesting its involvement in the physiological adaptations to physical activity.[1][2][4]
-
Inverse Association with Mortality: Higher levels of N-pal-gln have been associated with a lower risk of all-cause mortality in population-based studies, underscoring its potential clinical relevance.[1][2][4]
The proposed mechanism underlying these associations lies in N-pal-gln's influence on mitochondrial function. Experimental studies have shown that N-pal-gln stimulates mitochondrial biogenesis and enhances mitochondrial efficiency.[1][2][4]
N-Palmitoyl Glutamine in the Context of Established CRF Biomarkers
While promising, the validation of any new biomarker requires a thorough comparison with existing alternatives. Established biomarkers of cardiorespiratory fitness are often indirect and reflect various aspects of cardiometabolic health. A meta-analysis of randomized controlled trials has shown that exercise interventions improve not only CRF but also a range of circulating biomarkers.[6]
Below is a comparative analysis of N-pal-gln against some of these established markers:
| Biomarker Category | Established Biomarkers | Key Characteristics of Established Biomarkers | N-Palmitoyl glutamine (N-pal-gln) |
| Lipid Profile | Triglycerides, HDL-Cholesterol, Apolipoprotein A1 | Well-established risk factors for cardiovascular disease. Exercise generally improves the lipid profile.[6] | While not directly a lipid profile marker, as a lipidated amino acid, its metabolism is linked to lipid pathways. Its association with CRF appears to be independent of traditional lipid markers. |
| Glucose Homeostasis & Insulin Resistance | Fasting Insulin, HOMA-IR, HbA1c | Markers of insulin resistance and long-term glycemic control. Exercise training typically leads to improvements in these markers.[6] | The relationship between N-pal-gln and these markers is not yet fully elucidated, but its link to mitochondrial function suggests a potential role in metabolic health beyond CRF. |
| Inflammation & Other Novel Markers | Leptin, Fibrinogen, Angiotensin II, Interleukin-18 | These markers are associated with inflammation and cardiovascular health and are modulated by exercise.[6] | The direct inflammatory role of N-pal-gln is not yet defined. However, its association with all-cause mortality suggests a broad impact on systemic health. |
| Cardiac Stress and Injury | High-sensitivity cardiac troponin T (hs-cTnT), N-terminal pro–B-type natriuretic peptide (NT-proBNP) | These are established biomarkers for cardiac stress and injury. Their levels can be influenced by intense exercise.[7] In patients with heart failure, some of these markers show a mild correlation with CRF.[8] | N-pal-gln's association with CRF appears to be more directly related to metabolic efficiency at the cellular level rather than a response to cardiac stress. |
Key Differentiators of N-Palmitoyl glutamine:
-
Direct Link to Mitochondrial Function: Unlike many established markers that reflect systemic processes, N-pal-gln's mechanism of action appears to be directly tied to enhancing mitochondrial biogenesis and efficiency, the cellular powerhouses essential for aerobic fitness.[1][2][4]
-
Novelty and Specificity: As a recently identified molecule, N-pal-gln offers a potentially more specific marker of the metabolic adaptations to exercise and improved CRF, distinct from traditional cardiometabolic risk factors.
Experimental Validation of N-Palmitoyl Glutamine
To ensure trustworthiness and scientific rigor, the validation of N-pal-gln as a biomarker requires robust and reproducible experimental protocols. The following sections provide detailed methodologies for the quantification of N-pal-gln and the assessment of its biological activity.
Quantification of N-Palmitoyl Glutamine in Plasma using LC-MS/MS
The accurate and precise quantification of N-pal-gln in biological matrices is crucial for its validation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold-standard analytical technique for this purpose.
Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of N-pal-gln in human plasma.
Principle: This method utilizes hydrophilic interaction liquid chromatography (HILIC) for the separation of the polar N-pal-gln from other plasma components, followed by detection using tandem mass spectrometry in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. While derivatization can be used for amino acid analysis, this protocol focuses on a direct injection approach for underivatized N-pal-gln.[9][10][11][12]
Experimental Protocol:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., ¹³C-labeled N-pal-gln) to precipitate proteins.
-
Vortex for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: Acquity BEH Amide column (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column.[9]
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to ensure separation of N-pal-gln from isomers and other interferences. For example: 0-2 min, 95% B; 2-10 min, 95-50% B; 10-12 min, 50% B; 12-12.1 min, 50-95% B; 12.1-18 min, 95% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for N-pal-gln and its internal standard. The precursor ion for N-pal-gln is m/z 385.3.[4][5] Product ions would be determined through infusion and fragmentation of a pure standard.
-
Optimize cone voltage and collision energy for each transition to maximize signal intensity.
-
-
-
Data Analysis and Quantification:
-
Generate a calibration curve using a series of known concentrations of N-pal-gln standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Quantify N-pal-gln in unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Self-Validation System:
-
Internal Standard: The use of a stable isotope-labeled internal standard is critical to correct for matrix effects and variations in sample preparation and instrument response.
-
Quality Controls: Include low, medium, and high concentration quality control samples in each analytical run to ensure accuracy and precision.
-
Matrix Effect Evaluation: Assess the impact of the plasma matrix on ionization efficiency by comparing the response of N-pal-gln in neat solution versus post-extraction spiked plasma.
Diagram of the N-Palmitoyl Glutamine Quantification Workflow:
Caption: Workflow for N-pal-gln quantification.
Assessment of N-Palmitoyl Glutamine's Impact on Mitochondrial Function
Validating the biological activity of N-pal-gln is essential to substantiate its role as a functional biomarker. The following protocols outline methods to assess its effect on mitochondrial biogenesis and efficiency in a cell-based model.
Objective: To determine if N-pal-gln treatment increases mitochondrial content in a relevant cell line (e.g., C2C12 myotubes).
Principle: Mitochondrial biogenesis can be assessed by measuring the ratio of mitochondrial DNA (mtDNA) to nuclear DNA (nDNA). An increase in this ratio indicates an increase in the number of mitochondria per cell.
Experimental Protocol:
-
Cell Culture and Treatment:
-
DNA Extraction:
-
Harvest the cells and extract total DNA using a commercially available DNA extraction kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for a mitochondrial gene (e.g., mt-Co1) and a nuclear gene (e.g., β-actin or GAPDH).
-
Ensure primers are validated for specificity and efficiency.
-
Run samples in triplicate.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for both the mitochondrial and nuclear genes.
-
Determine the relative amount of mtDNA to nDNA using the ΔΔCt method.
-
Compare the mtDNA/nDNA ratio in N-pal-gln treated cells to the vehicle-treated control.
-
Self-Validation System:
-
Dose-Response: A dose-dependent increase in the mtDNA/nDNA ratio would provide strong evidence for N-pal-gln's effect on mitochondrial biogenesis.
-
Positive Control: Include a known inducer of mitochondrial biogenesis (e.g., resveratrol) as a positive control.
-
Multiple Gene Targets: To ensure the results are not gene-specific, consider using primers for multiple mitochondrial and nuclear genes.
Diagram of the Mitochondrial Biogenesis Assay Workflow:
Caption: Workflow for mitochondrial biogenesis assay.
Objective: To determine if N-pal-gln treatment improves the efficiency of mitochondrial respiration.
Principle: Mitochondrial efficiency can be assessed by measuring the phosphate-to-oxygen (P/O) ratio, which represents the amount of ATP produced per atom of oxygen consumed. A higher P/O ratio indicates greater efficiency.[13]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture and treat C2C12 myotubes with N-pal-gln as described in the mitochondrial biogenesis assay.
-
-
Mitochondrial Isolation:
-
Harvest the cells and isolate mitochondria using differential centrifugation.
-
-
High-Resolution Respirometry:
-
Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to simultaneously measure oxygen consumption and ATP synthesis.
-
Add isolated mitochondria to the respirometry chamber containing a respiration buffer.
-
Sequentially add substrates for Complex I (e.g., pyruvate, malate, glutamate) and Complex II (e.g., succinate) of the electron transport chain.
-
Initiate ATP synthesis by adding a known amount of ADP.
-
Monitor the rate of oxygen consumption and ATP production.
-
-
Data Analysis:
-
Calculate the rate of ATP synthesis and the rate of oxygen consumption during state 3 respiration (in the presence of ADP).
-
The P/O ratio is calculated by dividing the rate of ATP synthesis by the rate of oxygen consumption.
-
Compare the P/O ratio of mitochondria from N-pal-gln treated cells to that of control cells.
-
Self-Validation System:
-
Respiratory Control Ratio (RCR): Calculate the RCR (State 3/State 4 respiration) to ensure the integrity of the isolated mitochondria.
-
Multiple Substrates: Assess the P/O ratio using substrates for different complexes of the electron transport chain to pinpoint the site of action.
-
Uncoupler Control: Use a mitochondrial uncoupler (e.g., FCCP) as a control to demonstrate the dependence of respiration on the proton gradient.
Diagram of the Mitochondrial Efficiency Assay Workflow:
Caption: Workflow for mitochondrial efficiency assay.
Conclusion and Future Directions
N-Palmitoyl glutamine has emerged as a highly promising metabolic biomarker for cardiorespiratory fitness. Its strong association with VO2max, positive response to exercise, and inverse correlation with mortality, coupled with a plausible mechanism of action centered on mitochondrial function, make it a compelling candidate for further investigation and potential clinical application.
This guide has provided a comprehensive framework for the validation of N-pal-gln, including a comparative analysis with established biomarkers and detailed experimental protocols for its quantification and functional assessment. The "self-validating" nature of these protocols, incorporating internal standards, quality controls, and appropriate positive and negative controls, is designed to ensure the generation of robust and reliable data.
Future research should focus on larger and more diverse cohorts to further validate the association of N-pal-gln with CRF and clinical outcomes. Investigating the upstream and downstream pathways of N-pal-gln metabolism and signaling will provide a deeper understanding of its biological role. Furthermore, the development of standardized and high-throughput analytical methods will be crucial for its translation into a routine clinical biomarker. The continued exploration of N-pal-gln holds the potential to revolutionize how we assess and monitor cardiorespiratory fitness, ultimately contributing to improved preventative healthcare strategies.
References
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N-Palmitoyl Glutamine Is a Candidate Mediator of Cardiorespiratory Fitness. Circulation. Available at: [Link]
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N-palmitoyl glutamine is a candidate mediator of cardiorespiratory fitness. PMC. Available at: [Link]
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N-Palmitoyl Glutamine Is a Candidate Mediator of Cardiorespiratory Fitness. Circulation. Available at: [Link]
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Methods for Assessing Mitochondrial Function in Diabetes. American Diabetes Association. Available at: [Link]
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N-Palmitoyl Glutamine Is a Candidate Mediator of Cardiorespiratory Fitness. PubMed. Available at: [Link]
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Differences in mitochondrial efficiency explain individual variation in growth performance. Royal Society Publishing. Available at: [Link]
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Measuring Mitochondrial Function: From Organelle to Organism. SpringerLink. Available at: [Link]
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Effects of Exercise Training on Cardiorespiratory Fitness and Biomarkers of Cardiometabolic Health: A Systematic Review and Meta‐Analysis of Randomized Controlled Trials. Journal of the American Heart Association. Available at: [Link]
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N-Palmitoyl Glutamine Is a Candidate Mediator of Cardiorespiratory Fitness. PubMed. Available at: [Link]
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Blood‐Based Fingerprint of Cardiorespiratory Fitness and Long‐Term Health Outcomes in Young Adulthood. PMC. Available at: [Link]
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Are existing and emerging biomarkers associated with cardiorespiratory fitness in patients with chronic heart failure?. Ovid. Available at: [Link]
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Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. SpringerLink. Available at: [Link]
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Mitochondrial Biogenesis Assay. Evotec. Available at: [Link]
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N-Palmitoyl Glutamine Is a Candidate Mediator of Cardiorespiratory Fitness. ResearchGate. Available at: [Link]
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Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools. Elabscience. Available at: [Link]
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Overview of methods that determine mitochondrial function in human disease. PMC. Available at: [Link]
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Exercise Training, Cardiac Biomarkers, and Cardiorespiratory Fitness in Type 2 Diabetes: The HART-D Study. PMC. Available at: [Link]
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N-Palmitoyl Glutamine Is a Candidate Mediator of Cardiorespiratory Fitness. unknown. Available at: [Link]
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Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications. Abbkine. Available at: [Link]
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Fast and reliable method for analysis of derivatized plasma amino acids by liquid chromatography-single quadrupole-mass spectrometry. PMC. Available at: [Link]
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Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse. PMC. Available at: [Link]
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Analytical Methods for Amino Acids. Shimadzu. Available at: [Link]
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Effects of Exercise Training on Cardiorespiratory Fitness and Biomarkers of Cardiometabolic Health: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. ResearchGate. Available at: [Link]
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The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers. Available at: [Link]
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A Senior Application Scientist's Guide to Differentiating N-Palmitoyl Glutamine from its Structural Isomers via Tandem Mass Spectrometry
Introduction: The Analytical Challenge of a Novel Signaling Lipid
The field of lipidomics is increasingly recognizing the role of N-acyl amino acids (NAAAs) as a diverse class of signaling molecules. Among these, N-Palmitoyl glutamine (N-pal-gln) has recently emerged as a molecule of significant interest, with studies identifying it as a potential mediator of cardiorespiratory fitness.[1][2][3] This discovery has spurred further research into its biological functions and therapeutic potential. However, a critical analytical hurdle stands in the way of accurate biological characterization and quantification: the existence of structural isomers.
Isomers of N-pal-gln possess the exact same chemical formula (C₂₁H₄₀N₂O₄) and, therefore, the same monoisotopic mass.[4] This renders them indistinguishable by conventional single-stage mass spectrometry (MS). Unambiguous identification is paramount, as different isomers can exhibit vastly different biological activities. This guide provides an in-depth, technical comparison of how tandem mass spectrometry (MS/MS) can be expertly applied to resolve this ambiguity, ensuring data integrity for researchers in metabolomics and drug development.
The primary isomers of concern are those where the palmitoyl group is attached at a different position on the glutamine molecule. While N-α-Palmitoyl glutamine is the canonical structure, the existence of N-γ-Palmitoyl glutamine, where the fatty acid is acylated to the side-chain amide, presents a significant analytical challenge.
The Principle of Isomeric Differentiation: Beyond Mass-to-Charge
The core of the challenge lies in the identical mass-to-charge ratio (m/z) of the isomers. For N-pal-gln, the protonated molecule [M+H]⁺ appears at an m/z of approximately 385.3056.[1][2] To differentiate molecules that weigh the same, we must break them apart and analyze their constituent pieces. This is the fundamental principle of tandem mass spectrometry (MS/MS).
The process relies on the fact that the bonds that break during fragmentation are determined by the molecule's specific structure. Different bond locations lead to different fragment ions, creating a unique "fingerprint" for each isomer. Collision-Induced Dissociation (CID) is the most common and effective technique for this purpose, using inert gas collisions to impart energy and induce fragmentation.[5][6]
Caption: Workflow distinguishing isomers via MS/MS.
Predictive Fragmentation: The Key to Identification
The utility of MS/MS is rooted in predictable fragmentation pathways. The position of the covalent bond between the palmitoyl group and the glutamine moiety dictates which fragments are preferentially formed.
N-α-Palmitoyl Glutamine (The Analyte of Interest)
In the canonical structure, the robust amide bond links the fatty acid to the α-amino group. Fragmentation is expected to occur along the glutamine backbone and involve the side chain.
-
Key Fragmentation Pathways:
-
Neutral Loss of the Side Chain Amide: Loss of NH₃ (17 Da) and subsequent loss of CO (28 Da) from the side chain carboxyl group.
-
Cleavage of the Palmitoyl Amide Bond: While this bond is strong, characteristic fragments related to the palmitoyl chain can be observed.
-
Backbone Fragmentation: Formation of b- and y-type ions from the peptide-like structure, particularly the loss of water (H₂O) and carbon monoxide (CO).[7]
-
N-γ-Palmitoyl Glutamine (The Structural Isomer)
Here, the α-amino group is free, and the side-chain amide is acylated. This fundamental difference dramatically alters the fragmentation fingerprint.
-
Key Fragmentation Pathways:
-
Prominent Immonium Ion: The free α-amino group leads to the characteristic loss of the carboxyl group and the palmitoylated side chain, generating a strong glutamine immonium ion at m/z 84.04. This is often a highly diagnostic fragment for N-terminal amino acids.[7]
-
Side Chain Cleavage: Fragmentation will readily occur at the side-chain amide bond, leading to a neutral loss of the palmitoyl-amide group.
-
Caption: Predicted fragmentation pathways for isomers.
Comparative Data Summary
The following table summarizes the key diagnostic ions that allow for unambiguous differentiation.
| Fragment Ion Description | Expected m/z | N-α-Palmitoyl Gln | N-γ-Palmitoyl Gln | Rationale |
| Glutamine Immonium Ion | 84.0449 | Low / Absent | High Intensity | Indicates a free α-amino group, a hallmark of the γ-isomer.[7] |
| [M+H - H₂O]⁺ | 367.2951 | High Intensity | Low Intensity | Facile loss of water from the α-carboxyl and side-chain amide. |
| [M+H - NH₃]⁺ | 368.2798 | High Intensity | Low Intensity | Neutral loss from the glutamine side chain is characteristic of the α-isomer. |
| Palmitoyl Cation | 239.2370 | Moderate Intensity | Moderate Intensity | Cleavage of the amide bond, present in both but less diagnostic. |
A Validated Experimental Protocol
This protocol outlines a robust and self-validating workflow for the separation and identification of N-pal-gln isomers. The ultimate confirmation relies on comparing retention times and MS/MS spectra to those of a verified authentic chemical standard.[1][2]
Part 1: Sample Preparation (Lipid Extraction)
-
Rationale: The goal is to efficiently extract NAAAs from a complex biological matrix (e.g., plasma, tissue homogenate) while minimizing degradation or artifactual acyl migration.[8] A modified Bligh-Dyer or Folch extraction is standard.
-
Protocol:
-
To 100 µL of sample, add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.
-
Vortex vigorously for 1 minute.
-
Add 125 µL of chloroform, vortex for 30 seconds.
-
Add 125 µL of ultrapure water, vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic layer, which contains the lipids.
-
Dry the extract under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of 90:10 (v/v) methanol:water for LC-MS analysis.
-
Part 2: Liquid Chromatography (LC) Separation
-
Rationale: Reversed-phase chromatography separates molecules based on hydrophobicity. While isomers may have very similar retention times, achieving even partial separation simplifies MS/MS analysis and increases confidence in identification. The long palmitoyl chain makes these molecules well-suited for C18 columns.[5]
-
Methodology:
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45 °C.
-
Gradient:
Time (min) %B 0.0 50 1.0 50 8.0 98 10.0 98 10.1 50 | 12.0 | 50 |
-
Part 3: Mass Spectrometry (MS/MS) Detection
-
Rationale: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is essential for accurate mass measurements of precursor and fragment ions. Data-dependent acquisition (DDA) is used to automatically trigger MS/MS scans on the ion of interest.
-
Methodology:
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
MS1 Scan Range: m/z 100-1000.
-
MS/MS Acquisition: Data-Dependent Acquisition (DDA).
-
Inclusion List: Add m/z 385.3056 as a preferred target.
-
Collision Energy: Use a collision energy ramp (e.g., 15-40 eV). This is crucial as it ensures that a wide range of fragments, both low and high energy, are generated for a comprehensive fingerprint.
-
Exclusion: Exclude the precursor ion for 0.2 minutes after fragmentation to allow for detection of lower-abundance analytes.
-
-
Conclusion: Ensuring Certainty in Lipidomics
The differentiation of N-Palmitoyl glutamine from its structural isomers is not merely an academic exercise; it is a prerequisite for accurate biological inquiry. While these isomers are indistinguishable by a single stage of mass spectrometry, a well-designed LC-MS/MS method provides the necessary specificity. The key lies in leveraging the distinct, structure-dependent fragmentation pathways that generate a unique MS/MS fingerprint for each isomer. By coupling optimized chromatography with high-resolution tandem mass spectrometry and validating against authentic standards, researchers can confidently and accurately identify and quantify N-pal-gln, paving the way for a deeper understanding of its role in health and disease.
References
-
Perreault, H., and C. G. de Koster. (1998). "Sequencing of Peptides by Collision-Induced Dissociation." In Mass Spectrometry, pp. 247-270. Humana Press. (Note: This is a foundational concept reference; a direct link to a specific online chapter is not available, but the principle is widely documented in mass spectrometry literature such as the provided search result on acetyl amino acids: [Link])[7]
-
McGarrah, R. W., et al. (2025). "N-palmitoyl glutamine is a candidate mediator of cardiorespiratory fitness." Circulation. [Link][1][2][3]
-
National Center for Biotechnology Information. (2024). "N-Palmitoyl glutamine." PubChem Compound Summary for CID 52922071. [Link][4]
-
Cheng, C. S., et al. (2013). "Direct Detection of S-Palmitoylation by Mass Spectrometry." Analytical Chemistry, 85(24), 11649–11656. [Link][9][10]
-
Li, Y., et al. (2014). "S- to N-Palmitoyl Transfer during Proteomic Sample Preparation." Journal of the American Society for Mass Spectrometry, 25(5), 896-905. [Link][8]
-
Julian, R. R., et al. (2023). "A Statistical Framework for Confident Isomer Identification Using Mass Spectrometry." Analytical Chemistry. [Link][11]
-
Yin, H., et al. (2012). "Direct detection of S-palmitoylation by mass spectrometry." Analytical chemistry, 85(24), 11649-11656. [Link][5]
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- 3. researchgate.net [researchgate.net]
- 4. N-Palmitoyl glutamine | C21H40N2O4 | CID 52922071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Direct Detection of S-Palmitoylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. S- to N-Palmitoyl Transfer during Proteomic Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct detection of S-palmitoylation by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to the Reproducible Quantification of N-Palmitoyl Glutamine
Authored for Researchers, Scientists, and Drug Development Professionals
The landscape of metabolic research is continuously evolving, with new molecules emerging as key players in health and disease. One such molecule, N-Palmitoyl glutamine (N-P-Gln), has recently garnered significant attention as a potential mediator of cardiorespiratory fitness and a biomarker associated with all-cause mortality.[1][2][3][4] As research into N-P-Gln intensifies, the need for robust, reliable, and reproducible quantification methods becomes paramount. The ability to compare data across different studies, laboratories, and patient cohorts hinges entirely on the quality of the analytical methods employed.
However, the field of lipidomics, to which N-acyl amino acids like N-P-Gln belong, is fraught with challenges related to standardization and reproducibility.[5][6] Discrepancies in analytical technologies, sample preparation, and data processing can lead to significant variability, making it difficult to replicate and compare findings.[7][8][9] This guide provides an in-depth comparison of quantification methods for N-P-Gln, explaining the causality behind experimental choices to empower researchers to generate high-quality, reproducible data.
The Foundation of Reproducibility: Core Analytical Principles
Achieving reproducible quantification is not merely about following a protocol; it is about understanding the principles that ensure the method is a self-validating system. For an amphipathic molecule like N-P-Gln, several factors are critical.
The Gold Standard: Stable Isotope Dilution (SID)
The most reliable method for absolute quantification in mass spectrometry is Stable Isotope Dilution (SID). This technique involves adding a known concentration of a stable isotope-labeled version of the analyte (e.g., ¹³C- or ¹⁵N-labeled N-P-Gln) to the sample at the very beginning of the workflow.[10]
Why it Works: The labeled internal standard is chemically identical to the endogenous N-P-Gln, so it behaves identically during extraction, derivatization (if any), and chromatographic separation.[10] Crucially, it experiences the same matrix effects (signal suppression or enhancement) during ionization. By measuring the ratio of the signal from the endogenous analyte to the signal from the labeled standard, we can accurately calculate the concentration of the endogenous analyte, effectively canceling out most sources of experimental error. This principle has been the bedrock of accurate quantification for related molecules like palmitate for decades.[11]
Critical Step: Sample Extraction
The journey from a complex biological matrix (like plasma or tissue homogenate) to a clean sample for injection is a major source of potential variability. The goal is to efficiently extract N-P-Gln while removing interfering substances like proteins and salts.[12]
-
Liquid-Liquid Extraction (LLE): This is the most common approach. Methods like the Folch (chloroform/methanol) or Bligh & Dyer (chloroform/methanol/water) procedures are effective but require careful optimization.[9][12] More modern variations using methyl-tert-butyl ether (MTBE) offer a less toxic and often more efficient single-phase extraction.[12] For high-throughput applications, simplified LLE protocols using solvents like dichloromethane/methanol have been developed to be compatible with 96-well plate formats.[13][14] The choice of solvent system is critical and should be empirically tested to ensure maximum recovery of N-P-Gln.
Chromatographic Separation: The Pursuit of Specificity
Liquid Chromatography (LC) is essential for separating N-P-Gln from other structurally similar molecules (isomers) and matrix components that could interfere with its detection.
-
Reversed-Phase (RP) Chromatography: This is the workhorse for lipidomics. A C18 column is typically used to separate lipids based on their hydrophobicity.[1][15] The long palmitoyl chain of N-P-Gln makes it well-suited for this type of separation.
-
Method Development: A gradient elution, typically with mobile phases consisting of water and an organic solvent like acetonitrile or methanol with additives (e.g., formic acid, ammonium formate), is used to achieve optimal separation and peak shape.[15][16]
Mass Spectrometry: Sensitive and Selective Detection
Tandem mass spectrometry (MS/MS), particularly in the Multiple Reaction Monitoring (MRM) mode, provides the highest degree of selectivity and sensitivity for quantification.
-
How MRM Works: In the first quadrupole, we select the mass-to-charge ratio (m/z) of the N-P-Gln parent ion (precursor ion). This ion is then fragmented in a collision cell, and in the third quadrupole, we select for a specific, characteristic fragment ion (product ion). This precursor-to-product transition is highly specific to the analyte, filtering out background noise. For N-P-Gln, the protonated molecule [M+H]⁺ has been identified with an m/z of 385.3056.[1][3][4]
-
A Critical Caveat - In-Source Artifacts: One must be vigilant about potential analytical artifacts. For instance, free glutamine has been shown to cyclize into pyroglutamic acid in the electrospray ionization source, which could potentially interfere with analysis if not chromatographically resolved.[17] While this is less of a concern for N-P-Gln where the amine is acylated, it highlights the importance of understanding potential chemical transformations during analysis.
Comparative Guide to N-P-Gln Quantification Methods
The predominant and most reliable method for N-P-Gln quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Other methods like GC-MS are unsuitable due to the low volatility of N-P-Gln, and no specific immunoassays have been reported to date.
Method 1: Stable Isotope Dilution LC-MS/MS (The Gold Standard)
This approach represents the pinnacle of accuracy and reproducibility for N-P-Gln quantification.
Experimental Workflow: SID-LC-MS/MS
Caption: Workflow for N-P-Gln quantification using SID-LC-MS/MS.
Detailed Protocol: SID-LC-MS/MS Quantification of N-P-Gln in Plasma
-
Preparation of Standards:
-
Prepare a stock solution of unlabeled N-Palmitoyl glutamine in a suitable organic solvent (e.g., methanol).
-
Prepare a stock solution of a stable isotope-labeled internal standard (IS), such as N-Palmitoyl-[¹³C₅, ¹⁵N₂]-glutamine. Sourcing custom-synthesized or commercially available standards is critical.[18][19]
-
Create a series of calibration standards by spiking known amounts of the unlabeled standard into a surrogate matrix (e.g., charcoal-stripped plasma) and adding a fixed concentration of the IS to each.
-
-
Sample Preparation & Extraction:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of the IS working solution. Vortex briefly.
-
Add 500 µL of a cold extraction solvent (e.g., Methyl-tert-butyl ether (MTBE)). Vortex vigorously for 10 minutes to ensure protein precipitation and lipid extraction.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water).
-
-
LC-MS/MS Analysis:
-
LC System: HPLC or UPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 0.1% Formic Acid.
-
Gradient: A typical gradient would start at ~50% B, increasing to 99-100% B over several minutes to elute the hydrophobic N-P-Gln.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Mode: Positive Ionization.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both the endogenous N-P-Gln and the labeled IS. These must be empirically determined and optimized.
-
-
Data Analysis:
-
Integrate the chromatographic peak areas for both the analyte and the IS.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration for the prepared standards.
-
Determine the concentration of N-P-Gln in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Method 2: LC-MS/MS with Matrix-Matched External Calibration
This is a more common, less expensive alternative when a stable isotope-labeled standard is unavailable. However, its reproducibility is inherently lower.
Causality of Reduced Reproducibility: This method uses an external calibration curve, often prepared in a "surrogate" matrix that is free of the analyte (e.g., charcoal-stripped plasma). It assumes that the matrix effects in the calibrators are identical to those in the test samples. In reality, matrix effects can vary significantly from sample to sample, leading to inaccuracies.[5] Inter-laboratory variations in this method can be significant, sometimes exceeding 20-50% for other analytes.[20]
Protocol Modifications: The key difference is the omission of the stable isotope internal standard. Instead, a different, structurally similar molecule that is not present in the sample might be used as an "internal standard" to correct for injection volume variability, but it cannot correct for matrix effects specific to N-P-Gln.
Performance Comparison
The choice of method directly impacts the reliability of the data. The following table summarizes the expected performance characteristics.
| Parameter | SID-LC-MS/MS (Gold Standard) | LC-MS/MS with External Calibration | Justification |
| Accuracy | High (typically 90-110%) | Moderate to Low (can be highly variable) | SID corrects for matrix effects and recovery losses, which external calibration cannot. |
| Precision (CV%) | Excellent (<10% intra-day, <15% inter-day) | Good to Moderate (often >15%) | Ratio-based measurement in SID is inherently more precise than absolute signal measurement. |
| Reproducibility | High | Low | The ability to correct for sample-specific matrix effects makes SID methods far more transferable between labs and robust to variations in sample quality.[6] |
| Selectivity | Very High | Very High | Both methods leverage the high selectivity of MRM detection. |
| Cost & Effort | High (requires synthesized standard) | Moderate | Avoids the cost of the labeled standard but requires extensive validation to characterize matrix effects. |
Achieving Inter-Laboratory Harmony
Even with the best method, discrepancies can arise between laboratories. Acknowledging and controlling for sources of variability is key to harmonization.
Sources of Analytical Variability
Caption: Key sources of variability in the N-P-Gln analytical workflow.
Conclusion and Recommendations
For researchers, scientists, and drug development professionals investigating the role of N-Palmitoyl glutamine, generating reproducible and reliable data is non-negotiable.
-
The Method of Choice: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technology for the quantification of N-P-Gln.
-
The Gold Standard Protocol: The use of a stable isotope-labeled internal standard (SID) is strongly recommended. The initial investment in a labeled standard is offset by the unparalleled accuracy, precision, and long-term reproducibility of the data, which is essential for longitudinal studies, multi-site clinical trials, and foundational biological research.
-
Embrace Validation: Regardless of the method chosen, rigorous in-house validation is critical. This includes assessing linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and the impact of the biological matrix.
-
Focus on Consistency: From sample collection to data processing, maintaining a consistent, well-documented standard operating procedure is the foundation for minimizing variability and ensuring that data generated today can be reliably compared to data generated tomorrow.
By understanding the causality behind the analytical choices and implementing robust, self-validating protocols, the scientific community can build a solid and reproducible foundation for elucidating the true biological importance of N-Palmitoyl glutamine.
References
-
Burla, S., et al. (2024). Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility. Metabolites. Available at: [Link]
-
AZoLifeSciences. (2020). Challenges with Standardization in Lipidomics. Available at: [Link]
-
Al-Sari, I. A., et al. (2024). Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility. PubMed. Available at: [Link]
-
Ben-Gurion University Research Portal. (2024). Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility. Available at: [Link]
-
ResearchGate. (2024). Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility. Available at: [Link]
-
Robbins, J. M., et al. (2026). N-palmitoyl glutamine is a candidate mediator of cardiorespiratory fitness. PMC. Available at: [Link]
-
Baba, T., et al. (2012). Establishment of LC-MS methods for the analysis of palmitoylated surfactant proteins. PMC. Available at: [Link]
-
ResearchGate. (2019). Intralaboratory variation across 5 instruments for (A) acylcarnitines... Available at: [Link]
-
Dennis, D. M., et al. (1982). Stable isotope dilution method for measurement of palmitate content and labeled palmitate tracer enrichment in microliter plasma samples. Journal of Lipid Research. Available at: [Link]
-
Yuan, T. F., et al. (2014). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Analytical Chemistry. Available at: [Link]
-
Yuan, M., et al. (2016). 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells. Methods in Molecular Biology. Available at: [Link]
-
Robbins, J. M., et al. (2025). N-Palmitoyl Glutamine Is a Candidate Mediator of Cardiorespiratory Fitness. Circulation. Available at: [Link]
-
Sousek, J., et al. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Molecules. Available at: [Link]
-
Ovčačíková, M., et al. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. TrAC Trends in Analytical Chemistry. Available at: [Link]
-
De Jesús, V. R., et al. (2010). Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry. Clinica Chimica Acta. Available at: [Link]
-
Chirita, R. I., et al. (2009). Development of a LC-MS/MS method to monitor palmitoyl peptides content in anti-wrinkle cosmetics. Analytica Chimica Acta. Available at: [Link]
-
De Jesús, V. R., et al. (2010). Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry. PubMed. Available at: [Link]
-
Robbins, J. M., et al. (2026). N-Palmitoyl Glutamine Is a Candidate Mediator of Cardiorespiratory Fitness. ResearchGate. Available at: [Link]
-
Chorilli, M., et al. (2012). Validation of a HPLC Method for Determination of Glutamine in Food Additives Using Post-Column Derivatization. American Journal of Analytical Chemistry. Available at: [Link]
-
Chromachemie Laboratory. (2011). Stable Isotopes for Mass Spectrometry. Available at: [Link]
-
Giera, M., et al. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites. Available at: [Link]
-
Jia, L., et al. (2021). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Metabolites. Available at: [Link]
-
Ulmer, C. Z., et al. (2020). Extraction of Lipids from Liquid Biological Samples for High-Throughput Lipidomics. PMC. Available at: [Link]
-
Ulmer, C. Z., et al. (2020). Extraction of Lipids from Liquid Biological Samples for High-Throughput Lipidomics. Metabolites. Available at: [Link]
-
Robbins, J. M., et al. (2025). N-Palmitoyl Glutamine Is a Candidate Mediator of Cardiorespiratory Fitness. PubMed. Available at: [Link]
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- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cross-Validation of N-Palmitoyl Glutamine Standards: A Comparative Analysis of NMR and MS
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical standards are paramount. This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the characterization and cross-validation of N-Palmitoyl glutamine (N-pal-gln) standards. We will delve into the causality behind experimental choices, present detailed protocols, and offer a framework for a self-validating system to ensure the highest degree of confidence in your analytical measurements.
N-Palmitoyl glutamine is an N-acyl amino acid that has garnered significant interest as a potential mediator of cardiorespiratory fitness[1]. As research into its biological functions expands, the need for well-characterized standards for accurate quantification in biological matrices becomes increasingly critical. This guide is designed to equip you with the knowledge to navigate the nuances of two powerful, yet fundamentally different, analytical approaches.
The Orthogonal Approach: Why Cross-Validation is Non-Negotiable
Relying on a single analytical technique, no matter how robust, can introduce unforeseen biases. Cross-validation using orthogonal methods—techniques that rely on different physical principles—provides a much higher level of certainty in the assigned purity and concentration of an analytical standard.[2][3] For N-Palmitoyl glutamine, the non-destructive, inherently quantitative nature of NMR complements the exceptional sensitivity and selectivity of MS, creating a powerful self-validating system.
Caption: A workflow for the cross-validation of N-Palmitoyl glutamine standards.
Quantitative Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Purity
Quantitative NMR (qNMR) is a primary analytical method as the signal intensity is directly proportional to the number of atomic nuclei, making it inherently quantitative without the need for calibration curves of the analyte itself.[4] This makes it exceptionally well-suited for determining the absolute purity of a standard.
The Causality Behind Key qNMR Experimental Choices
-
Choice of Internal Standard: An internal standard (IS) with known purity and concentration is crucial. The IS should have signals that do not overlap with the analyte's signals, be chemically inert, and have a similar relaxation time to the analyte. For N-Palmitoyl glutamine, a common choice would be maleic acid or dimethyl sulfone, depending on the solvent.
-
Relaxation Delay (d1): To ensure complete relaxation of all protons between scans, a sufficiently long relaxation delay is critical for accurate integration. This is typically set to 5-7 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard.
-
Choice of Deuterated Solvent: The solvent must fully dissolve the N-Palmitoyl glutamine and the internal standard without reacting with them. Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6) are common choices for lipid-like molecules.
Experimental Protocol for qNMR of N-Palmitoyl Glutamine
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the N-Palmitoyl glutamine standard into a clean vial.
-
Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid) and add it to the same vial.
-
Dissolve the mixture in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6).[5]
-
Gently vortex or sonicate to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a quantitative ¹H NMR spectrum using a standard pulse program (e.g., zg30).
-
Key acquisition parameters:
-
Relaxation delay (d1): ≥ 30 seconds (to be determined empirically by T1 measurement for highest accuracy).
-
Number of scans (ns): 16-64 (to achieve a good signal-to-noise ratio).
-
Flip angle: 30-90 degrees (a 90-degree pulse is often used for qNMR).
-
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired spectrum.
-
Integrate a well-resolved signal from N-Palmitoyl glutamine (e.g., the α-proton of the glutamine moiety) and a signal from the internal standard.
-
Calculate the purity of the N-Palmitoyl glutamine standard using the following formula[6]:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / m_analyte) * (m_IS / M_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the internal standard
-
Caption: A simplified workflow for quantitative NMR (qNMR) analysis.
Quantitative Analysis by Mass Spectrometry: Unparalleled Sensitivity
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace-level quantification of small molecules in complex matrices. Its high sensitivity and selectivity make it ideal for determining the concentration of N-Palmitoyl glutamine solutions.
The Causality Behind Key LC-MS/MS Experimental Choices
-
Chromatography: Reversed-phase liquid chromatography (RPLC) is typically used for N-acyl amino acids, separating them based on their hydrophobicity.[7] The choice of column (e.g., C18) and mobile phase gradient is optimized to achieve good peak shape and separation from any potential interferences.
-
Ionization: Electrospray ionization (ESI) is the preferred method for polar and semi-polar molecules like N-Palmitoyl glutamine, as it is a soft ionization technique that minimizes in-source fragmentation.
-
Tandem Mass Spectrometry (MS/MS): Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion (the molecular ion of N-Palmitoyl glutamine) and monitoring a specific product ion after fragmentation. This highly specific detection method minimizes background noise and enhances sensitivity.
Experimental Protocol for LC-MS/MS of N-Palmitoyl Glutamine
-
Sample and Standard Preparation:
-
Prepare a stock solution of the N-Palmitoyl glutamine standard in a suitable organic solvent (e.g., methanol).
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Add a known concentration of an isotopically labeled internal standard (e.g., N-Palmitoyl-[¹³C₅, ¹⁵N₁]-glutamine) to all calibration standards and unknown samples. This is crucial for correcting for matrix effects and variations in instrument response.
-
-
LC-MS/MS Analysis:
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to elute N-Palmitoyl glutamine.
-
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: ESI in positive ion mode.
-
MRM Transitions:
-
N-Palmitoyl glutamine: e.g., m/z 385.3 -> [specific fragment ion]
-
Internal Standard: e.g., m/z 391.3 -> [corresponding fragment ion]
-
-
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for the N-Palmitoyl glutamine and the internal standard in each chromatogram.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of N-Palmitoyl glutamine in unknown samples by interpolating their peak area ratios on the calibration curve.
-
Caption: A simplified workflow for LC-MS/MS analysis.
Head-to-Head Comparison: NMR vs. MS for N-Palmitoyl Glutamine Standards
| Feature | Quantitative NMR (qNMR) | LC-MS/MS | Rationale and Insights |
| Primary Use | Absolute purity determination of neat standard | Accurate concentration determination in solution | NMR excels at assessing the purity of the solid material, while MS is superior for quantifying it, especially at low concentrations. |
| Sensitivity | Lower (typically µg to mg range) | Higher (pg to ng range) | MS is orders of magnitude more sensitive, making it the choice for trace analysis.[4] |
| Precision | High (RSD < 1%) | High with IS (RSD < 5-15%) | NMR is generally more precise due to its direct detection principle. |
| Accuracy | High (primary ratio method) | High (dependent on calibration curve and IS) | Both can be highly accurate, but MS accuracy is critically dependent on the quality of the calibration standards and the internal standard. |
| Linearity | Not applicable (direct measurement) | Excellent over several orders of magnitude | The wide linear dynamic range of MS is a significant advantage for analyzing samples with varying concentrations. |
| Throughput | Lower (minutes to hours per sample) | Higher (minutes per sample) | LC-MS systems, especially with autosamplers, can analyze a large number of samples relatively quickly. |
| Sample Prep | Simple (dissolution) | More complex (serial dilutions, potential extraction) | NMR requires minimal sample manipulation, reducing the chances of error.[4] |
| Information | Structural information, purity of other components | Molecular weight and fragmentation pattern | NMR provides a wealth of structural information that can confirm the identity of the standard and any impurities. |
| Cost | High initial instrument cost | Moderate to high initial instrument cost | Both represent significant capital investments, with running costs for MS (solvents, columns, standards) typically being higher. |
Conclusion: A Synergistic Approach to Confidence
Neither NMR nor MS is universally superior for the analysis of N-Palmitoyl glutamine standards; rather, they are powerful, complementary techniques. For the most rigorous characterization, a cross-validation approach is strongly recommended. Use qNMR to determine the absolute purity of the solid N-Palmitoyl glutamine standard. Then, use this well-characterized standard to prepare accurate stock solutions for creating calibration curves for LC-MS/MS analysis. This synergistic workflow ensures the highest level of confidence in both the identity and concentration of your N-Palmitoyl glutamine standards, providing a solid foundation for your research and development activities.
References
- Benchchem. Application Notes and Protocols for NMR Spectroscopy Analysis of N-Acetyl-Amino Acids. Benchchem.
- Emwas, A. M. The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. In Metabonomics: Methods and Protocols (pp. 161-193). Humana Press.
- Al-Khafaji, K., & Emwas, A. M. (2023). 1H-NMR Lipidomics, Comparing Fatty Acids and Lipids in Cow, Goat, Almond, Cashew, Soy, and Coconut Milk Using NMR and Mass Spect. Metabolites, 13(2), 249.
- Lopes, N. P., et al. (2022). Lipidomics by Nuclear Magnetic Resonance Spectroscopy and Liquid Chromatography–High-Resolution Mass Spectrometry in Osteosarcoma: A Pilot Study. Metabolites, 12(11), 1089.
- Chen, Y., et al. (2016). S- to N-Palmitoyl Transfer during Proteomic Sample Preparation. Journal of the American Society for Mass Spectrometry, 27(4), 723–733.
- Aydin, S., et al. (2022). Comparison of Lipid Measurements by Clinical Chemistry and NMR Spectroscopy. Metabolites, 12(12), 1265.
- Benchchem.
- EMBL-EBI. Comparison of NMR and MS | Metabolomics. EMBL-EBI.
- Merkler, D. J. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Molecular Biosciences, 8, 801831.
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- University of Oxford. Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility.
- Iowa State University. NMR Sample Preparation.
- BOC Sciences. (2023, September 10). Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions. BOC Sciences.
- Iowa State University. NMR Sample Preparation.
- TargetMol. N-Palmitoyl-L-glutamine. TargetMol.
- Rannou, F., et al. (2018). Establishment of LC-MS methods for the analysis of palmitoylated surfactant proteins. Journal of Lipid Research, 59(5), 906–915.
- Thermo Fisher Scientific. Sample preparation for mass spectrometry. Thermo Fisher Scientific.
- Chirita, R. I., et al. (2009). Development of a LC-MS/MS method to monitor palmitoyl peptides content in anti-wrinkle cosmetics. Analytica Chimica Acta, 641(1-2), 95–100.
- Lee, Y., et al. (2022). N-Palmitoyl Glutamine Is a Candidate Mediator of Cardiorespiratory Fitness.
- Ye, T., et al. (2018). Sample Preparation and Data Analysis for NMR-Based Metabolomics. In Metabolomics (pp. 57-78). Humana Press.
- Bradshaw, H. B., & Walker, J. M. (2005). N-Acyl amino acids and their impact on biological processes.
- Miura, T., & Suzuki, T. (2013). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Analytical and bioanalytical chemistry, 405(18), 5971–5979.
- Chen, Y., et al. (2013). Direct Detection of S-Palmitoylation by Mass Spectrometry. Analytical chemistry, 85(15), 7487–7494.
- Long, J. Z., et al. (2018). Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH. eLife, 7, e35581.
- Piao, M. Y., et al. (2019). Optimization of 1D 1 H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. Food Science of Animal Resources, 39(1), 160–170.
- WuXi AppTec. (2023, September 11). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. WuXi AppTec.
- Cajka, T., & Rakusanova, S. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. TrAC Trends in Analytical Chemistry, 180, 117940.
- Lee, Y., et al. (2022). N-palmitoyl glutamine is a candidate mediator of cardiorespiratory fitness.
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A Comparative Guide to the Biological Efficacy of N-Palmitoyl Glutamine Versus Free Glutamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cellular metabolism and therapeutic development, glutamine stands as a cornerstone amino acid, pivotal for a myriad of physiological processes. However, its inherent instability in aqueous solutions presents significant challenges for its application in research and clinical settings. This has spurred the exploration of more stable derivatives, among which N-Palmitoyl glutamine (N-pal-gln) has emerged as a molecule of interest. This guide provides a comprehensive comparison of the biological efficacy of N-Palmitoyl glutamine and free glutamine, synthesizing current experimental data and outlining methodologies for their direct comparison.
Introduction: The Glutamine Dilemma
Free L-glutamine is the most abundant amino acid in the human body and plays a crucial role in nitrogen transport, immune function, and as a key substrate for energy production and biosynthesis in rapidly dividing cells.[1] Despite its importance, its utility in liquid formulations, such as cell culture media and parenteral nutrition, is hampered by its poor stability. In aqueous solutions, glutamine spontaneously degrades into pyroglutamate and ammonia. This degradation not only reduces the effective concentration of glutamine but the accumulation of ammonia can be toxic to cells, altering pH and affecting cellular metabolism.[2][3][4] This inherent instability necessitates the search for stable and biologically effective glutamine alternatives.
N-Palmitoyl Glutamine: A Lipidated Amino Acid with Novel Functions
N-Palmitoyl glutamine is an N-acyl amino acid (NAA), a class of endogenous signaling molecules where a fatty acid is linked to an amino acid via an amide bond.[5][6] The attachment of a palmitoyl group to glutamine significantly increases its lipophilicity, a characteristic that can influence its transport across cell membranes and its interaction with cellular machinery.[7] While the biological role of N-pal-gln has been largely unexplored until recently, new research has shed light on its potential as a mediator of cardiorespiratory fitness.[8][9][10]
Comparative Analysis: N-Palmitoyl Glutamine vs. Free Glutamine
A direct head-to-head comparison of the biological efficacy of N-Palmitoyl glutamine and free glutamine is not yet extensively documented in the scientific literature. However, based on their distinct chemical properties and the available research, we can draw several key comparisons.
Chemical Stability and Bioavailability
| Property | Free Glutamine | N-Palmitoyl Glutamine | Rationale & Implications |
| Stability in Aqueous Solution | Unstable; degrades into pyroglutamate and ammonia.[2][3][4] | Predicted to be more stable due to the amide linkage protecting the amino group. | Increased stability of N-pal-gln would be advantageous for in vitro studies and for the development of liquid formulations. |
| Lipophilicity | Hydrophilic | Lipophilic | The increased lipophilicity of N-pal-gln may enhance its passive diffusion across cell membranes, potentially leading to different uptake kinetics compared to the transporter-dependent uptake of free glutamine. |
| Oral Bioavailability | Subject to metabolism by enterocytes. | Potential for improved oral bioavailability due to increased lipophilicity, though this requires direct experimental verification. Some N-acylated amino acids have been shown to improve the oral delivery of protein drugs.[8][11] | Enhanced oral bioavailability would be a significant advantage for therapeutic applications. |
Cellular Uptake and Metabolism
Free glutamine is transported into cells by a variety of amino acid transporters, including members of the SLC1, SLC6, SLC7, and SLC38 families.[12][13][14] The expression of these transporters varies between cell types, influencing glutamine uptake and utilization.[3][15][16]
The cellular uptake mechanism for N-Palmitoyl glutamine has not been fully elucidated. Its lipophilic nature suggests it may cross cell membranes via passive diffusion. Once inside the cell, it is likely metabolized, though the specific enzymes involved in the cleavage of the palmitoyl group from glutamine are not yet definitively identified.
Experimental Workflow: Comparing Cellular Uptake
To directly compare the cellular uptake of N-Palmitoyl glutamine and free glutamine, the following experimental workflow can be employed:
Putative signaling pathway for N-pal-gln.
Free Glutamine: A Multifaceted Metabolic Player
The biological effects of free glutamine are extensive and well-documented. In the context of cellular energy and protection, glutamine:
-
Serves as a key anaplerotic substrate: Glutamine is converted to α-ketoglutarate, which replenishes the tricarboxylic acid (TCA) cycle, supporting mitochondrial respiration and ATP production. [17][18]* Supports antioxidant defense: Glutamine is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. [19][20]* Exhibits neuroprotective properties: Studies have shown that glutamine supplementation can protect neurons from various stressors, including DNA damage, β-amyloid toxicity, and oxidative stress. [1][2][4][11][12][21]This neuroprotection is linked to its role in maintaining cellular homeostasis and antioxidant capacity.
Summary of Experimental Data
The following table summarizes the key experimental findings for N-Palmitoyl glutamine from a study on C2C12 myotubes. [8][9]
| Parameter | Treatment | Result |
|---|---|---|
| Mitochondrial DNA/Nuclear DNA Ratio | Control | Baseline |
| 6.5 nM N-pal-gln | 15% increase (p=0.04) | |
| 26 nM N-pal-gln | 20% increase (p=0.02) | |
| Mitochondrial Respiration | Control vs. 26 nM N-pal-gln | Small but consistent reduction |
| Phosphate/Oxygen (P/O) Ratio | Control vs. 26 nM N-pal-gln | Increased across ADP concentrations (ANOVA p=0.0027) |
Experimental Protocols for Direct Comparison
To provide a definitive comparison of the biological efficacy of N-Palmitoyl glutamine and free glutamine, direct comparative studies are essential. Below are detailed protocols for key experiments.
Protocol: Assessment of Mitochondrial Biogenesis
Objective: To compare the effects of N-Palmitoyl glutamine and free glutamine on mitochondrial biogenesis in a relevant cell line (e.g., C2C12 myotubes).
Materials:
-
C2C12 myoblasts
-
Differentiation medium
-
N-Palmitoyl glutamine (stock solution in a suitable solvent, e.g., DMSO)
-
L-glutamine
-
DNA extraction kit
-
Primers for a mitochondrial gene (e.g., mt-Co1) and a nuclear gene (e.g., β-actin)
-
qPCR master mix and instrument
Procedure:
-
Culture C2C12 myoblasts to confluence and induce differentiation into myotubes.
-
Treat differentiated myotubes with varying concentrations of N-Palmitoyl glutamine or equimolar concentrations of L-glutamine for a specified period (e.g., 72 hours). Include a vehicle control.
-
Harvest cells and extract total DNA.
-
Perform quantitative PCR (qPCR) using primers for the mitochondrial and nuclear genes.
-
Calculate the ratio of mitochondrial DNA to nuclear DNA (mtDNA/nDNA) for each treatment group.
-
Analyze the data to determine if there is a significant difference in the mtDNA/nDNA ratio between the treatment groups.
Protocol: Evaluation of Neuroprotective Effects
Objective: To compare the neuroprotective effects of N-Palmitoyl glutamine and free glutamine against an oxidative stressor in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium
-
N-Palmitoyl glutamine
-
L-glutamine
-
An oxidative stressor (e.g., hydrogen peroxide (H₂O₂), or β-amyloid peptide)
-
Cell viability assay kit (e.g., MTT or LDH assay)
-
Reagents for assessing apoptosis (e.g., Annexin V/Propidium Iodide staining)
Procedure:
-
Culture SH-SY5Y cells to the desired confluence.
-
Pre-treat the cells with different concentrations of N-Palmitoyl glutamine or L-glutamine for a set time (e.g., 24 hours).
-
Induce oxidative stress by adding the chosen stressor (e.g., H₂O₂) to the culture medium for a specified duration.
-
Assess cell viability using a standard assay (e.g., MTT).
-
Evaluate the extent of apoptosis using flow cytometry after staining with Annexin V/PI.
-
Compare the protective effects of N-Palmitoyl glutamine and L-glutamine at equimolar concentrations.
Future Directions and Conclusion
The emergence of N-Palmitoyl glutamine as a bioactive lipid with specific effects on mitochondrial function opens up new avenues for research and therapeutic development. While it holds promise as a more stable and potentially more bioavailable alternative to free glutamine, a comprehensive understanding of its biological efficacy requires direct comparative studies.
Key areas for future investigation include:
-
Pharmacokinetic studies: Direct comparison of the oral bioavailability and tissue distribution of N-Palmitoyl glutamine and free glutamine.
-
Cellular transport mechanisms: Elucidation of the specific transporters or mechanisms involved in the cellular uptake of N-Palmitoyl glutamine.
-
Head-to-head efficacy studies: Direct comparison of the effects of N-Palmitoyl glutamine and free glutamine in various in vitro and in vivo models of disease, including those related to metabolic disorders and neurodegeneration.
-
Structure-activity relationship studies: Investigation of other N-acyl glutamine derivatives to understand how the fatty acid chain length and saturation affect biological activity.
References
Sources
- 1. Glutamine as a Neuroprotective Agent in Alzheimer's Disease Therapy [brightfocus.org]
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- 6. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]
- 7. N-Palmitoyl glutamine | C21H40N2O4 | CID 52922071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-acylated alpha-amino acids as novel oral delivery agents for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. ahajournals.org [ahajournals.org]
- 11. Glutamine Acts as a Neuroprotectant against DNA Damage, Beta-Amyloid and H2O2-Induced Stress | PLOS One [journals.plos.org]
- 12. Glutamine Transporters in Mammalian Cells and Their Functions in Physiology and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. Expression and Function of System N Glutamine Transporters (SN1/SN2 or SNAT3/SNAT5) in Retinal Ganglion Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
- 16. mdpi.com [mdpi.com]
- 17. Glutamine reliance in cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Glutaminase GLS1 senses glutamine availability in a non-enzymatic manner triggering mitochondrial fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. Glutamine acts as a neuroprotectant against DNA damage, beta-amyloid and H2O2-induced stress - PubMed [pubmed.ncbi.nlm.nih.gov]
confirming N-Palmitoyl glutamine identity in complex biological matrices
Confirming N-Palmitoyl Glutamine Identity in Complex Biological Matrices: A Comparative Analytical Guide
Introduction
N-Palmitoyl glutamine (NPG) is an emerging, biologically active N-acyl amino acid recently identified as a potent, exercise-stimulated circulating transducer of cardiorespiratory fitness[1]. With the molecular formula C21H40N2O4 and a monoisotopic mass of 384.2988 Da[2], NPG presents a unique analytical challenge. Because it exists at trace nanomolar concentrations in complex biological matrices (such as plasma, skeletal muscle tissue, and isolated mitochondria)[1], confirming its identity requires rigorous analytical precision.
As an Application Scientist, I frequently encounter false positives driven by isobaric lipid interferences and matrix-induced ion suppression. This guide objectively compares the leading mass spectrometry (MS) strategies for NPG confirmation and provides field-proven, self-validating protocols to ensure scientific integrity.
The Analytical Challenge: Causality in Matrix Effects
Why is confirming NPG identity so difficult in biological samples?
-
Isobaric Interferences: Biological matrices contain thousands of lipids. NPG (yielding an [M+H]+ ion at m/z 385.3061) can easily be confused with nominal isobaric species or the isotopic envelopes of highly abundant co-eluting lipids[1].
-
Ion Suppression: Highly abundant phospholipids in plasma compete for charge in the electrospray ionization (ESI) source. This causes severe matrix effects, suppressing the ionization efficiency of trace N-acyl amides.
-
Amphiphilic Chromatography: The polar glutamine headgroup coupled to a non-polar palmitoyl tail requires carefully optimized chromatographic retention to prevent peak tailing and ensure sharp peak shapes. Relying solely on a single MS scan is insufficient; orthogonal validation is mandatory.
Comparison of Analytical Strategies
To confirm NPG identity, laboratories typically choose between three primary workflows. Below is a quantitative comparison of their performance metrics to guide your experimental design.
| Analytical Strategy | Mass Accuracy | Sensitivity (LOD) | Matrix Tolerance | Throughput | Best Application |
| Untargeted HRMS (Q-TOF / Orbitrap) | < 2 ppm | ~10–50 nM | Moderate | High | Biomarker discovery & untargeted lipidomic profiling. |
| Targeted LC-MS/MS (Triple Quadrupole) | Unit mass (~0.7 Da) | < 1 nM | High | Very High | Absolute quantification & trace-level identity confirmation. |
| Derivatization + LC-MS/MS | Unit mass (~0.7 Da) | < 0.1 nM | Very High | Low | Ultra-trace analysis in highly suppressive matrices. |
-
Strategy A (HRMS): The causality behind choosing HRMS lies in its ability to resolve NPG from nominal isobaric interferences based on fractional mass differences and exact isotopic envelope fidelity[1].
-
Strategy B (Targeted MRM): By isolating the parent ion and monitoring a specific product ion (e.g., the glutamine immonium ion at m/z 130.1)[3], this method physically excludes background noise, vastly improving the signal-to-noise ratio for trace quantification.
Workflow Diagram: NPG Confirmation Logic
Logical workflow for N-Palmitoyl glutamine extraction and MS-based identity confirmation.
Experimental Protocols: A Self-Validating System
To ensure reproducibility, the following protocols are designed as self-validating systems. Every step includes an internal quality control check to verify causality and method performance.
Protocol 1: Biphasic Lipid Extraction (Modified Matyash Method)
Objective: Isolate NPG while precipitating matrix proteins and excluding highly polar interferents.
-
Sample Aliquoting & Spiking: Aliquot 100 µL of plasma or homogenized tissue. Crucial Step: Spike with 10 µL of a stable isotope-labeled internal standard (e.g., d5-glutamine labeled NPG or an unnatural N-acyl amide).
-
Causality: The internal standard corrects for extraction recovery losses and ESI suppression variations in real-time, validating the quantitative integrity of the run.
-
-
Solvent Addition: Add 225 µL of ice-cold Methanol (MeOH) and vortex for 10 seconds to disrupt lipid-protein complexes.
-
Partitioning: Add 750 µL of Methyl tert-butyl ether (MTBE) and incubate at room temperature for 10 minutes on a shaker.
-
Causality: Unlike traditional Folch (chloroform) extractions where the lipid layer is at the bottom, MTBE forms the upper organic layer. This prevents contamination from the protein pellet during pipetting, drastically improving reproducibility.
-
-
Phase Separation: Add 188 µL of LC-MS grade water to induce phase separation. Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collection: Carefully transfer the upper organic phase to a new vial, dry under a gentle stream of nitrogen, and reconstitute in 100 µL of 50% Acetonitrile.
Protocol 2: Targeted LC-MS/MS Confirmation
Objective: Chromatographic separation and MRM-based identity confirmation.
-
Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
-
Causality: The acidic modifier ensures the glutamine moiety remains fully protonated, maximizing the [M+H]+ ion yield in positive ESI mode.
-
-
Gradient Design: Start at 10% B, ramp to 95% B over 8 minutes.
-
Validation Check: NPG must elute at the exact retention time (±0.1 min) as the authentic synthetic standard run in the identical sequence[1].
-
-
MRM Transitions: Monitor the quantifier transition m/z 385.3 → 130.1 (glutamine immonium ion, collision energy ~20 eV)[3] and a qualifier transition (e.g., m/z 385.3 → 84.1).
-
Validation Check: The ratio of quantifier to qualifier peak area in the biological matrix must be within ±20% of the ratio observed in the authentic standard. If the ratio skews, an isobaric interference is co-eluting, and the gradient must be adjusted.
-
References
-
Robbins, J. M., et al. (2025). "N-Palmitoyl Glutamine Is a Candidate Mediator of Cardiorespiratory Fitness." Circulation. URL:[Link]
-
National Center for Biotechnology Information. "N-Palmitoyl glutamine | C21H40N2O4 | CID 52922071." PubChem. URL:[Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
